Fucoidan (Technical Grade)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-2,6-dimethyloxan-3-yl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPKXSSMRAQGAC-DWOUCZDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C)OS(=O)(=O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OS(=O)(=O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Purity and Content Determination:methods to Quantify Fucoidan Often Rely on Measuring a Key Component. the Toluidine Blue Tb Assay, a Cationic Dye Method, Quantifies Sulfated Polysaccharides and is Sensitive to the Anionic Nature of Fucoidan.nih.govresearchgate.netanother Common Approach Estimates Total Fucoidan Content Based on the Quantification of Its Primary Monosaccharide, L Fucose, Often Using a Conversion Factor.ucd.iehowever, This Assumes a Constant Fucose Percentage, Which is Not Accurate Across Different Species.ucd.iehplc Offers a More Precise Method for Quantifying Fucose and Other Monosaccharides After Acid Hydrolysis, but Requires Specialized Equipment and Standards.nih.govucd.ie
The table below compares the purity estimation of commercial fucoidan (B602826) samples using different analytical methods, demonstrating the potential for significant discrepancies.
| Analytical Method | Sample A Purity (%) | Sample B Purity (%) | Sample C Purity (%) | Reference |
| HPLC | 49.50 ± 0.03 | 82.35 ± 0.12 | 66.77 ± 0.85 | ucd.ie |
| Fucose Content Assay | 34.97 ± 0.22 | 75.85 ± 0.58 | 35.06 ± 0.40 | ucd.ie |
| Cationic Dye Assay | 38.64 ± 0.11 | 75.90 ± 0.07 | 56.63 ± 0.23 | ucd.ie |
This table is interactive. Users can sort the data by clicking on the column headers.
Structural Characterization:advanced Techniques Are Necessary to Elucidate the Complex Structure of Fucoidan:
Spectroscopy: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. nih.govmdpi.com FT-IR can identify characteristic functional groups, such as sulfate (B86663) esters (with absorption bands around 1210-1260 cm⁻¹) and glycosidic linkages. researchgate.net NMR spectroscopy (¹H and ¹³C) provides detailed information on the anomeric configurations, linkage patterns, and substitution sites of the fucose backbone. mdpi.comfrontiersin.org
Chromatography: Size-Exclusion Chromatography (SEC) is used to determine molecular weight distribution, another critical parameter influencing bioactivity. nih.gov
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are particularly useful for analyzing fucoidan (B602826) fragments (oligosaccharides), providing precise data on molecular mass and sequence. nih.govresearchgate.net
Pathways to Standardization
Achieving consistent fucoidan characterization will require a concerted effort from the scientific community. Key steps toward standardization include:
Development of Certified Reference Materials (CRMs): The establishment of well-characterized fucoidan standards from various species is a prerequisite for method validation and calibration. researchgate.net
Inter-laboratory Validation: Comparative studies, where the same fucoidan samples are analyzed by multiple laboratories using different methods, are needed to assess the accuracy, precision, and comparability of existing protocols.
Standardized Reporting: A consensus on the key parameters that must be reported in publications and technical data sheets would greatly enhance the quality and comparability of data. This should include details on the seaweed source, extraction method, fucose content, sulfate content, uronic acid content, molecular weight distribution, and a summary of structural features from spectroscopic analysis. mdpi.com
Harmonization of Methods: Efforts should be made to harmonize analytical protocols, establishing standard operating procedures (SOPs) for the most critical analyses, such as the determination of sulfate content, monosaccharide composition, and molecular weight.
By addressing these challenges, the scientific and industrial communities can move towards a framework that ensures the reliable and consistent characterization of technical grade fucoidan, unlocking its full potential for various applications.
Extraction Methodologies for Fucoidan Isolation
Conventional Solvent-Based Extraction Techniques
Conventional methods for fucoidan (B602826) extraction have been utilized for decades and primarily rely on the use of solvents to disrupt the algal cell wall and solubilize the fucoidan. These techniques are well-established and relatively simple to implement.
Acid-assisted extraction is a common and effective method for isolating fucoidan. This technique involves the use of dilute acids to break down the complex polysaccharide matrix of the seaweed cell wall, facilitating the release of fucoidan. mdpi.com Key parameters that influence the efficiency and selectivity of this method include the type and concentration of the acid, temperature, extraction time, and the solid-to-liquid ratio.
Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are frequently used, typically at concentrations ranging from 0.03 M to 0.1 M. mdpi.comnih.gov The pH of the extraction solvent plays a crucial role; a lower pH can enhance the extraction yield by more effectively disrupting the hydrogen bonds between polysaccharides. nih.gov However, excessively harsh acidic conditions can lead to the degradation of the fucoidan molecule, particularly through the hydrolysis of sulfate (B86663) ester groups, which can diminish its biological activity. mdpi.comnih.gov
Optimization of acid-assisted extraction involves balancing these parameters to maximize yield while preserving the structural integrity of the fucoidan. For instance, studies have shown that a longer extraction time can lead to a decrease in both fucose and sulfate content, resulting in a lower quality product. nih.gov Research on the extraction of fucoidan from Ecklonia radiata using hydrochloric acid at 60°C and pH 2 demonstrated that significant gains in yield were not achieved after the initial 6 minutes of extraction, highlighting the importance of optimizing extraction duration. researchgate.net Similarly, a study on Fucus vesiculosus showed that 0.1 M HCl was a more efficient extraction solvent compared to a green-enzyme solution, yielding 22.95% crude fucoidan. nih.gov
Table 1: Comparison of Acidic Extraction Parameters for Fucoidan
| Seaweed Species | Acid Used | Concentration | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sargassum ilicifolium | Acidic Method | Not specified | Not specified | Not specified | 7.87 | isfj.ir |
| Fucus vesiculosus | HCl | 0.1 M | Not specified | Not specified | 22.95 | nih.gov |
| Sargassum binderi Sonder | HCl | 0.1 M | Not specified | 60 min | 22.40 ± 1.48 | nih.gov |
| Fucus vesiculosus, F. serratus, F. evanescens | H₂SO₄ | 10 mM | 120 | Not specified | - | cetjournal.it |
Hot Water Extraction Approaches
Hot water extraction is another widely used conventional method that leverages the solubility of fucoidan in water at elevated temperatures. mdpi.com This technique is considered a milder alternative to acid-assisted extraction. The process typically involves heating milled seaweed in water at temperatures ranging from 60 to 100°C for extended periods, often between 1 to 8 hours. mdpi.comresearchgate.net These conditions help to break down the cell wall and release the polysaccharides into the aqueous solution.
The primary advantage of hot water extraction is its simplicity and the avoidance of harsh chemicals, which can help in preserving the native structure of the fucoidan. ntou.edu.tw However, this method can be energy-intensive due to the prolonged heating times. mdpi.com Furthermore, hot water extraction is often non-selective, leading to the co-extraction of other water-soluble compounds like alginates and polyphenols, which may necessitate further purification steps. mdpi.com The molecular weight of fucoidan extracted using hot water can vary significantly, with reported ranges between 8 and 2400 kDa. mdpi.com
A patented method for producing a fucoidan extract involves a heating step with hot water between 70°C and 100°C for 1 second to 10 minutes, followed by extraction with cold or warm water (0°C to 40°C). google.com This initial heating step is designed to reduce pigment contamination and soften the algal cell wall, making the fucoidan easier to extract. google.com
Advanced and Green Extraction Technologies
In recent years, there has been a growing interest in developing more efficient, environmentally friendly, and selective methods for fucoidan extraction. These advanced technologies aim to overcome the limitations of conventional methods, such as long extraction times, high energy consumption, and the use of harsh chemicals.
Enzyme-assisted extraction (EAE) is a green and highly specific method that utilizes enzymes to selectively hydrolyze the non-fucoidan components of the seaweed cell wall, thereby facilitating the release of fucoidan. nih.govub.ac.id This targeted approach can lead to higher purity extracts and better preservation of the fucoidan's native structure. ub.ac.id
Commonly used enzymes include cellulases, alginate lyases, and proteases. nih.govnih.gov For example, a combination of a commercial cellulase (B1617823) preparation (Cellic®CTec2) and an alginate lyase from Sphingomonas sp. has been successfully used for fucoidan extraction from Fucus distichus subsp. evanescens and Saccharina latissima. nih.govdtu.dk This enzymatic method yielded fucoidans with significantly larger molecular sizes (300-800 kDa) compared to those obtained by mild acidic extraction (10-100 kDa). nih.govdtu.dk
The optimization of EAE involves careful selection of enzymes, pH, temperature, and reaction time to maximize fucoidan yield and quality. A study on Sargassum echinocarpum found that the highest fucoidan yield was achieved using cellulase at 50°C for 24 hours with a solvent-to-algae ratio of 30:1 (v/w). ub.ac.id In another study on Sargassum ilicifolium, the enzymatic method resulted in a significantly higher extraction yield (11.37%) compared to acidic (7.87%) and ultrasound (8.07%) methods. isfj.ir
**Table 2: Comparison of Fucoidan Yields from Different Extraction Methods on *Sargassum ilicifolium***
| Extraction Method | Yield (%) |
|---|---|
| Enzyme-Assisted | 11.37 |
| Ultrasound-Assisted | 8.07 |
| Acid-Assisted | 7.87 |
Data sourced from a study on Sargassum ilicifolium. isfj.ir
Ultrasound-Assisted Extraction
Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create acoustic cavitation in the solvent, leading to the formation and collapse of microscopic bubbles. This phenomenon generates localized high pressure and temperature, which enhances the penetration of the solvent into the algal matrix and facilitates the disruption of cell walls, thereby accelerating the release of fucoidan. mdpi.com
UAE offers several advantages, including reduced extraction times, lower solvent consumption, and increased extraction efficiency compared to conventional methods. nih.gov A study on Sargassum binderi Sonder and Padina australis demonstrated that UAE significantly improved the extraction yield compared to solvent extraction. nih.govmatilda.science The highest yield (22.40 ± 1.48%) was obtained from S. binderi Sonder using 0.1 M HCl as the solvent for 60 minutes. nih.govmatilda.science
The parameters influencing UAE include ultrasonic power, frequency, extraction time, and temperature. Research has shown that the application of ultrasound can sometimes lead to a lower fucose content in the extract due to the destructive effect of ultrasound on the fucose structure. mdpi.com However, UAE has also been shown to yield fucoidan with a higher average molecular weight compared to conventional extraction. mdpi.com For instance, fucoidan from Ascophyllum nodosum extracted by UAE had a molecular weight of 121.1 kDa, significantly higher than the 40.2 kDa obtained with conventional extraction. mdpi.com
Microwave-assisted extraction (MAE) is an advanced technique that employs microwave energy to heat the solvent and the sample matrix directly and rapidly. springernature.comnih.gov This internal heating creates a localized pressure gradient that ruptures the plant cells, leading to an efficient release of the target compounds into the solvent. springernature.com MAE is known for its high extraction efficiency, reduced processing time, and lower solvent consumption compared to conventional heating methods. nih.gov
The effectiveness of MAE for fucoidan extraction is influenced by factors such as microwave power, temperature, extraction time, and the choice of solvent. nih.gov Water is often used as the solvent in MAE of fucoidan, making it an environmentally friendly method. springernature.com A study investigating MAE of fucoidan from three Fucus species found that using 10 mM sulfuric acid as the solvent at temperatures up to 120°C maximized the fucoidan yield. cetjournal.it
Comparing MAE with conventional methods for fucoidan extraction from Sargassum plagiophyllum, researchers found that MAE with 0.1 M HCl as the solvent was more efficient, yielding a crude extract of 19.20% and resulting in higher sulfate and fucose content. rasayanjournal.co.in
**Table 3: Comparison of Fucoidan Yield from Conventional vs. Microwave-Assisted Extraction of *Sargassum plagiophyllum***
| Extraction Method | Solvent | Yield (%) |
|---|---|---|
| Conventional | 0.1 M HCl | 19.10 |
| Microwave-Assisted | 0.1 M HCl | 19.20 |
Data sourced from a study on Sargassum plagiophyllum. rasayanjournal.co.in
Supercritical Fluid Extraction
Supercritical Fluid Extraction (SFE) is recognized as a green and advanced technology for the extraction of valuable compounds from marine algae. This method frequently utilizes supercritical carbon dioxide (CO2) as a solvent, offering significant advantages such as the minimal or eliminated need for organic solvents. The core principle of SFE lies in the unique properties of a fluid at its supercritical state—a point above its critical temperature and pressure where it exhibits properties of both a liquid and a gas. This allows it to diffuse through solid materials like a gas and dissolve materials like a liquid.
A key advantage of SFE is the ability to control the selectivity of the extraction by manipulating pressure and temperature. This fine-tuning allows for the targeted isolation of specific compounds. The process can be operated in several modes: static, where the supercritical fluid is in contact with the sample matrix for a set time; dynamic, where fresh supercritical fluid continuously flows over the sample; or a combination of both.
In the context of fucoidan, SFE has been explored in conjunction with other processes. For instance, supercritical CO2 has been used for a preliminary deoiling of seaweed, such as in the case of Undaria pinnatifida, before subsequent hydrothermal extraction of fucoidan. acs.org This approach highlights SFE's role in a multi-step purification process. The technology is presented as a promising alternative to conventional methods, which are often time-consuming, require large volumes of organic solvents, and risk the degradation of heat-sensitive compounds. Related techniques, such as subcritical or pressurized hot water extraction, which use water as the solvent under high temperature and pressure, are also noted for their efficiency in isolating fucoidan. researchgate.netresearchgate.net
Factors Influencing Extraction Yield and Initial Purity Profiles
Key influencing factors include:
Extraction Method: The choice of extraction technique—be it traditional hot water or acid extraction, or more modern methods like enzyme-assisted, microwave-assisted, or pressurized liquid extraction—has a profound impact on the final product. mdpi.comresearchgate.net For example, one study comparing acid and alkaline extraction for Sargassum sp. found that alkaline extraction produced a significantly higher yield (3.81±0.73%) compared to the least effective acid extraction parameter (0.13±0.05%). analis.com.my
Temperature: Extraction temperature is a critical parameter. Generally, increasing the temperature enhances the extraction yield. neliti.comnih.gov However, there is an optimal range, beyond which the structural integrity of fucoidan can be compromised. aidic.it High temperatures can lead to thermal degradation, reducing the content of fucose and sulfate groups, which are vital for the compound's character. nih.govresearchgate.net For instance, in pressurized liquid extraction of Fucus vesiculosus, the highest crude fucoidan yield was achieved at 160°C, with yields decreasing at higher temperatures. nih.gov
Extraction Time: Similar to temperature, longer extraction times generally correlate with higher yields. neliti.com Yet, extended durations can negatively affect the quality of the fucoidan, leading to a decrease in fucose and sulfate content. nih.gov One study on Nizamuddinia zanardinii identified an optimal extraction time of 29 minutes using subcritical water extraction. nih.gov
Solvent Type and pH: The solvent used plays a pivotal role. Water is a common and environmentally friendly solvent. nih.gov The pH of the solvent is also a major determinant of yield and purity. mdpi.comnih.gov In one comparative study, alkaline extraction was found to produce fucoidan of higher purity and quality compared to hydrochloric acid extraction. analis.com.my
Raw Material Source: The biological origin of the fucoidan is a primary variable.
Seaweed Species: Different species of brown algae (Phaeophyceae) have inherently different compositions, affecting both the potential yield and the structure of the extracted fucoidan. mdpi.comresearchgate.net
Harvesting Season and Location: The chemical makeup of seaweed is subject to seasonal and geographical variations. nih.gov Studies have shown significant deviations in the fucose and sulfate content of fucoidan from the same species harvested at different times of the year or from different locations. mdpi.com For example, the sulfur content of fucoidan from F. vesiculosus was shown to vary by as much as 86% between harvests in April, July, and October. mdpi.com
Plant Maturity: The developmental stage of the seaweed can also affect its fucoidan content, with more mature plants generally yielding higher amounts of the polysaccharide. mdpi.comresearchgate.net
Solid-to-Liquid Ratio: The ratio of the raw seaweed material to the volume of solvent is another important process parameter that can influence the efficiency of the extraction. mdpi.com
Pressure: In methods like pressurized liquid extraction and SFE, pressure is a key variable that can be adjusted to optimize the extraction process. acs.orgmdpi.com
The interplay of these factors is highlighted in the following data tables, which summarize findings from various studies on fucoidan extraction.
Table 1: Effect of Extraction Method and Parameters on Fucoidan Yield
| Seaweed Species | Extraction Method | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Sargassum sp. | Alkaline Extraction | 65 | 3 | Alkali | 3.81 ± 0.73 |
| Sargassum sp. | Acid Extraction | 85 | 5 | HCl | 0.13 ± 0.05 |
| Saccharina japonica | Pressurized Liquid Extraction | 127 | N/A | Water | 13.56 |
| Fucus vesiculosus | Pressurized Liquid Extraction | 160 | N/A | Water | 22.3 |
| Nizamuddinia zanardinii | Subcritical Water Extraction | 150 | 0.48 (29 min) | Water | 25.98 |
Table 2: Influence of Harvesting Season on Fucoidan Composition in Fucus vesiculosus
| Harvest Month | Fucose Content Deviation (%) | Sulfate Content Deviation (%) |
|---|---|---|
| April | 13.6 - 21.7 | 14.3 - 59.0 |
| July | ||
| October |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alginate |
| Carbon Dioxide |
| Fucose |
| Fucoidan |
| Galactose |
| Glucose |
| Glucuronic acid |
| Guluronic acid |
| Hydrochloric acid |
| Laminarin |
| Mannose |
| Mannuronic acid |
| Phlorotannins |
Purification Strategies for Technical Grade Fucoidan
Precipitation-Based Purification Methods
Precipitation is a fundamental and widely used technique for the initial purification and fractionation of fucoidan (B602826) from crude extracts. This method leverages changes in solvent composition or the addition of specific ions to selectively separate fucoidan from other co-extracted compounds.
Ethanol (B145695) Precipitation Efficiency and Selectivity
Ethanol precipitation is a cornerstone of fucoidan purification, primarily used to separate the polysaccharide from soluble impurities. mdpi.com The efficiency of this method is highly dependent on the final ethanol concentration, which influences the yield and purity of the recovered fucoidan. Step-gradient ethanol precipitation, where the ethanol concentration is incrementally increased, allows for the fractionation of fucoidan based on molecular weight and solubility. researchgate.netsemanticscholar.org
Generally, higher ethanol concentrations are required to precipitate lower molecular weight fucoidans due to their increased solubility. semanticscholar.org For instance, studies have shown that adjusting the ethanol concentration allows for the selective precipitation of different fucoidan fractions. researchgate.net One approach involves adjusting a fucoidan mixture to a pH between 5.7 and 6.0 and adding sodium chloride before selective precipitation with ethanol at a concentration of 40% to 50% (v/v). google.comgoogle.com This selective precipitation can be repeated to improve purity. google.comgoogle.com
Interactive Table: Effect of Ethanol Concentration on Fucoidan Fraction Characteristics This table illustrates how varying ethanol concentrations can yield fucoidan fractions with different properties.
| Ethanol Concentration (%) | Resulting Fucoidan Fraction | Key Characteristics |
| Low (e.g., 30-50%) | High Molecular Weight Fucoidan | Lower sulfate (B86663) content, higher yield. researchgate.net |
| High (e.g., >70%) | Low Molecular Weight Fucoidan | Higher sulfate content, lower yield. researchgate.netsemanticscholar.org |
Calcium Chloride Precipitation for Alginate Removal
Alginate is a major polysaccharide contaminant in crude fucoidan extracts. mdpi.com Its removal is crucial for obtaining high-purity fucoidan. Calcium chloride (CaCl2) precipitation is a highly effective method for this purpose. mdpi.comgoogle.com Alginate possesses a unique gelling property in the presence of divalent cations like calcium (Ca2+). The addition of CaCl2 to the crude extract causes the alginate to form an insoluble calcium alginate gel, which can then be easily separated by centrifugation or filtration. mdpi.comdtu.dk
This process is typically carried out after the initial extraction and before ethanol precipitation of the fucoidan. mdpi.comgoogle.com The efficiency of alginate removal can be influenced by factors such as the concentration of CaCl2 and the pH of the solution. While effective for removing high molecular weight alginates, some low molecular weight alginates may remain in the solution and require further purification steps. dtu.dk
Chromatographic Separation Techniques
Chromatography offers a higher degree of resolution for purifying fucoidan compared to precipitation methods. These techniques separate molecules based on differences in their physical and chemical properties, such as charge and size.
Size-Exclusion Chromatography for Molecular Weight Fractionation
Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. nih.govmdpi.com This technique is invaluable for fractionating fucoidan into populations with different molecular weights and for determining the molecular weight distribution of a sample. researchgate.netnih.gov
In SEC, the sample is passed through a column packed with porous beads. mdpi.com Larger molecules are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. mdpi.com SEC can be used to separate high molecular weight fucoidan from low molecular weight fractions or from smaller contaminating molecules. researchgate.net This is particularly important as the molecular weight of fucoidan is known to significantly influence its biological properties. researchgate.net For example, studies have fractionated crude fucoidan into medium molecular weight (e.g., 26,600 g/mol ) and low molecular weight (e.g., 4,900 g/mol ) fractions using SEC. researchgate.net
Membrane-Based Purification Processes
Membrane-based technologies, such as ultrafiltration and diafiltration, are efficient methods for purifying, concentrating, and fractionating fucoidan. mdpi.comnih.gov These processes use semi-permeable membranes with specific molecular weight cut-offs (MWCO) to separate molecules based on size. nih.govgoogle.com
Ultrafiltration involves applying pressure to force a solution through a membrane. researchgate.net Molecules larger than the membrane's MWCO are retained (retentate), while smaller molecules and the solvent pass through (permeate). nih.gov This is useful for concentrating fucoidan solutions and removing low molecular weight impurities like salts and small sugars. nih.govgoogle.com By using a series of membranes with progressively smaller MWCOs, fucoidan can be fractionated into different molecular weight ranges. nih.govtudublin.ie For example, a 10 kDa MWCO membrane is often used in fucoidan purification. smolecule.comresearchgate.net
Diafiltration is a related technique that involves adding fresh solvent to the retentate during ultrafiltration. This "washes" the retained fucoidan, more effectively removing salts and other small impurities without significantly changing the concentration of the fucoidan itself. nih.gov These membrane processes are advantageous due to their scalability and ability to operate under mild conditions, which helps to preserve the structure of the fucoidan. researchgate.net
Ultrafiltration for Molecular Weight Cut-off
Ultrafiltration is a pressure-driven membrane separation process that fractionates molecules based on their size. By employing membranes with a specific molecular weight cut-off (MWCO), ultrafiltration can effectively separate fucoidan from lower molecular weight impurities.
This technique is particularly useful for removing contaminants like laminarin and mannitol. nih.gov The selection of the MWCO is a critical parameter. For instance, a 10 kDa MWCO membrane has been successfully used to concentrate the fucoidan-rich fraction while allowing smaller molecules to pass through. nih.govnih.gov This process not only purifies the fucoidan but can also be used to fractionate it into different molecular weight ranges, such as low-molecular-weight fucoidans (LMWF) and high-molecular-weight fucoidans (HMWF). taylorandfrancis.comnih.gov
Research has demonstrated the effectiveness of ultrafiltration in a multi-step purification protocol. A study on fucoidan from Ascophyllum nodosum utilized a 10 kDa MWCO filter following solvent extraction, which resulted in a fucoidan concentration of 562.3 mg/g of dried extract, a significant increase from the initial crude extract. nih.govresearchgate.net The process is scalable and can be adapted for industrial production due to its rapid separation speed and large processing capacity. google.com
Table 1: Impact of Ultrafiltration on Fucoidan Purity
| Purification Step | Fucoidan Content (mg/g of dried extract) | Key Impurities Removed | Reference |
| Crude Extract (Hydrothermal-Assisted) | 417.6 | Alginate, various salts | nih.govresearchgate.net |
| Post-Solvent Extraction | 517.1 | Pigments, some lipids | nih.govresearchgate.net |
| Post-Ultrafiltration (10 kDa MWCO) | 562.3 | Laminarin, mannitol, low molecular weight compounds | nih.govresearchgate.net |
| Post-Solid-Phase Extraction | 633.2 | Remaining polar and non-polar impurities | nih.govresearchgate.net |
Dialysis for Desalting and Low Molecular Weight Impurity Removal
Dialysis is a membrane-based separation technique that relies on the principle of diffusion to remove small, unwanted molecules from a solution containing larger macromolecules. researchgate.netnih.gov It is a widely used method for desalting fucoidan extracts and eliminating low molecular weight impurities. researchgate.netnih.gov
The process involves placing the fucoidan solution in a dialysis bag made of a semi-permeable membrane and immersing it in a larger volume of a specific buffer or deionized water. The pore size of the membrane, or MWCO, is chosen to retain the larger fucoidan molecules while allowing smaller molecules like salts and monosaccharides to diffuse out into the surrounding liquid. thermofisher.com This technique can also be employed to fractionate fucoidan into different molecular weight ranges by using a series of membranes with varying MWCOs. taylorandfrancis.comnih.gov For example, dialysis has been used to obtain fucoidan fractions with MWCOs of >300 kDa and <10 kDa. nih.gov
While effective for purification, dialysis is generally a slower process compared to other methods like ultrafiltration. thermofisher.com The efficiency of dialysis is dependent on factors such as the concentration gradient, temperature, and the surface area to volume ratio of the dialysis membrane.
Solid-Phase Extraction (SPE) Principles and Applications in Fucoidan Purification and Desalting
Solid-phase extraction (SPE) is a chromatographic technique used to separate components of a mixture based on their physical and chemical properties. In the context of fucoidan purification, SPE is a valuable tool for removing a wide range of impurities and for desalting.
The principle of SPE involves passing a liquid sample (the mobile phase) through a solid adsorbent material (the stationary phase). Different components in the sample will interact with the stationary phase to varying degrees, allowing for their separation. For fucoidan, which is a polar compound, SPE can be highly effective. nih.govmdpi.com
In a multi-step purification process of fucoidan from Ascophyllum nodosum, SPE was the final step following solvent extraction and ultrafiltration. nih.govresearchgate.net This step resulted in the highest purity of fucoidan, reaching 633.2 mg/g of the dried extract. nih.govresearchgate.net This indicates that SPE is efficient in removing residual impurities that may not have been eliminated by the preceding methods. Novel SPE techniques, such as those using molecularly imprinted polymers, are also being developed for more selective purification of complex seaweed polymers like fucoidan. nih.gov
Comparative Analysis of Purification Efficiencies and Purity Outcomes for Research Applications
The choice of purification strategy for technical grade fucoidan significantly impacts the final purity and suitability of the product for research applications. Each method offers distinct advantages and is often used in combination to achieve the desired level of purity.
Ultrafiltration is highly effective for size-based separation, efficiently removing low molecular weight contaminants and allowing for the fractionation of fucoidan. taylorandfrancis.com It is a relatively fast and scalable method.
Dialysis is a thorough method for desalting and removing small impurities. researchgate.net While it can be time-consuming, it is a gentle process that helps in preserving the structural integrity of the fucoidan. thermofisher.com
Solid-Phase Extraction provides a high degree of purification by targeting specific chemical properties of the impurities. nih.govmdpi.com It is often the final polishing step in a multi-step purification protocol, yielding a product of high purity. nih.govresearchgate.net
A comparative study on the purification of fucoidan from Ascophyllum nodosum demonstrated the cumulative effect of a three-step process involving solvent extraction, ultrafiltration (MWCO; 10 kDa), and SPE. The fucoidan content progressively increased with each step, with SPE yielding the highest purity. nih.govresearchgate.net
Table 2: Comparison of Fucoidan Purification Techniques
| Technique | Principle | Primary Application | Purity Outcome | Advantages | Disadvantages | References |
| Ultrafiltration | Size exclusion using a semi-permeable membrane under pressure. | Removal of low molecular weight impurities; fractionation by size. | Moderate to High | Fast, scalable, can fractionate by molecular weight. | Membrane fouling can occur. | nih.govtaylorandfrancis.comresearchgate.netgoogle.com |
| Dialysis | Diffusion across a semi-permeable membrane based on concentration gradients. | Desalting and removal of small molecule impurities. | Moderate to High | Gentle, effective for desalting, can fractionate by molecular weight. | Slow process. | taylorandfrancis.comresearchgate.netnih.govthermofisher.comnih.gov |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and a liquid phase. | Removal of a broad range of impurities, final "polishing" step. | High | High selectivity, can target specific impurities. | Can be more complex and costly. | nih.govresearchgate.netnih.govmdpi.com |
For research applications requiring well-characterized fucoidan with minimal impurities, a combination of these purification techniques is often necessary. The choice and sequence of methods will depend on the specific characteristics of the crude fucoidan extract and the desired purity level for the intended research.
Structural Elucidation and Detailed Characterization of Fucoidan
Monosaccharide Compositional Analysis
The foundational step in characterizing fucoidan (B602826) is the qualitative and quantitative analysis of its constituent monosaccharides. This is typically achieved after acid hydrolysis of the polysaccharide into its monomeric units. nih.gov
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are employed for the precise quantification of these monosaccharides after derivatization. nih.govproquest.comresearchgate.net One common derivatization method involves converting the monosaccharides into their alditol acetate derivatives for GC-MS analysis. nih.gov Another approach uses 1-phenyl-3-methyl-5-pyrazolone (PMP) as a pre-column derivatization reagent for HPLC with UV detection. proquest.comresearchgate.net
The relative abundance of these monosaccharides can vary significantly. For example, analysis of fucoidan from Sargassum siliquosum revealed a composition of 47.13% fucose, 24.83% galactose, 8.53% glucose, 9.07% xylose, and 6.97% mannose. nih.govacs.org In contrast, a study using an HPLC method determined the monosaccharide composition of a fucoidan sample to be 29.94% fucose, 8.29% galactose, 2.32% mannose, 1.40% glucose, and 0.16% xylose. proquest.com
Table 1: Example Monosaccharide Composition of Fucoidan from Different Sources
| Monosaccharide | Sargassum siliquosum (%) | HPLC Analysis Example (%) |
| Fucose | 47.13 | 29.94 |
| Galactose | 24.83 | 8.29 |
| Glucose | 8.53 | 1.40 |
| Mannose | 6.97 | 2.32 |
| Xylose | 9.07 | 0.16 |
| Rhamnose | 3.47 | 0.61 |
Note: Data is compiled from separate studies and illustrates the variability in fucoidan composition.
In addition to neutral sugars, fucoidans can contain significant amounts of uronic acids and sulfate (B86663) esters, which contribute to their anionic nature. nih.govrasayanjournal.co.in The content of these components is a critical parameter for the technical grade of fucoidan. nih.gov
Uronic acid content is often determined colorimetrically, and its presence can vary widely. For example, some purified fucoidan fractions may contain almost no uronic acids, while others, particularly those with lower charge, can have high uronic acid proportions. frontiersin.org In one study, the uronic acid content in a fucoidan sample was quantified at 5.25%. proquest.com
Sulfate content is a defining characteristic of fucoidan and significantly influences its biological properties. mdpi.com Quantification can be performed using methods like inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric assays. acs.org The degree of sulfation (DS), which represents the average number of sulfate groups per monosaccharide unit, is a key parameter. acs.org For instance, a fucoidan from Laminaria hyperborea was found to have a very high sulfate content of 53.8%, corresponding to a DS of 1.7. acs.org In another example, the sulfate content of fucoidan from Stoechospermum marginatum was reported to be 20.68%. researchgate.net The extraction method can also impact the final composition; for example, using EDTA as a solvent at 80°C for extraction from Eucheuma cottonii yielded a sulfate content of 11.22%, while using HCl resulted in 4.54%. rasayanjournal.co.inresearchgate.net
Table 2: Uronic Acid and Sulfate Content in Various Fucoidan Samples
| Component | Reported Value | Source/Method |
| Uronic Acid | 5.25% | HPLC Analysis Example proquest.com |
| Uronic Acid | 2% - 21% | Purified samples from various species frontiersin.org |
| Uronic Acid | 4.55% | Eucheuma cottonii (HCl extraction at 80°C) rasayanjournal.co.inresearchgate.net |
| Sulfate | 20.68% | Stoechospermum marginatum researchgate.net |
| Sulfate | 53.8% (DS = 1.7) | Laminaria hyperborea acs.org |
| Sulfate | 11.22% | Eucheuma cottonii (EDTA extraction at 80°C) rasayanjournal.co.inresearchgate.net |
Glycosidic Linkage Analysis
Understanding the arrangement of monosaccharide residues requires the determination of the glycosidic linkages that form the polysaccharide backbone and any branches.
Methylation analysis is a cornerstone technique for elucidating the glycosidic linkages in polysaccharides. nih.govmdpi.comnih.gov The process involves the complete methylation of all free hydroxyl groups on the sugar residues. mdpi.comnih.gov The methylated polysaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs). nih.govmdpi.comnih.gov These derivatives are volatile and can be separated and identified by GC-MS. nih.govmdpi.comnih.gov The positions of the original glycosidic linkages and branch points are inferred from the positions of the unmethylated hydroxyl groups (which are acetylated in the final PMAA product).
Fucoidan structures are diverse, with common linkages including α-(1→3) and α-(1→4) linkages in the main chain. nih.govnih.gov For example, fucoidans from the order Fucales often exhibit a backbone of alternating α-(1→3) and α-(1→4)-linked L-fucopyranose residues. nih.govresearchgate.net In contrast, those from Laminariales and Chordariales are primarily composed of α-(1→3) linked units. nih.gov Methylation analysis of a fucoidan from Laminaria hyperborea revealed that (1→3)-α-L-fucopyranose was the dominant linkage (31.9%), with 1→2-linked (13.2%) and 1→4-linked (7.7%) fucopyranose also present, indicating a high degree of branching (22.4%). acs.org
Enzymatic degradation using specific fucoidanases offers a targeted approach to linkage analysis. frontiersin.orgresearchgate.net Fucoidanases are enzymes that cleave specific glycosidic bonds within the fucoidan structure, producing oligosaccharides of lower molecular weight. frontiersin.orgresearchgate.netmdpi.com The analysis of these resulting fragments can provide valuable information about the repeating units and the specificity of the linkages present.
For example, some fucoidanases are specific for α-(1→4)-glycosidic bonds within sulfated fucose residues, while others may target α-(1→3) linkages. frontiersin.orgmdpi.comnih.gov The use of endo-fucoidanases, which cleave internal bonds, is particularly useful for depolymerizing the polysaccharide into characterizable fragments. mdpi.com The characterization of the oligosaccharides produced by enzymatic digestion, often by mass spectrometry or NMR, helps to piece together the sequence and linkage arrangement of the parent fucoidan. frontiersin.org This method is complementary to methylation analysis and can confirm the presence of specific structural motifs.
Sulfate Ester Position and Pattern Analysis
The location of sulfate esters on the fucose and other sugar residues is a critical structural feature that significantly impacts the biological activity of fucoidan. acs.orgnih.gov Determining the sulfation pattern is a complex analytical challenge.
Several methods are employed to identify the positions of sulfate groups. Infrared (IR) spectroscopy can provide initial clues, with characteristic bands suggesting whether sulfate groups are in axial or equatorial positions. nih.gov However, this method can be influenced by other vibrations and is often used in conjunction with other techniques. nih.gov
More precise information can be obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov Collision-induced dissociation (CID) tandem mass spectrometry (ESI-MS/MS) can be used to fragment sulfated oligosaccharides obtained from fucoidan hydrolysis. acs.org The fragmentation patterns of these smaller, charged molecules can reveal the specific carbon atoms to which the sulfate groups are attached. acs.org
Common sulfation positions in fucoidans include C-2 and/or C-4 of the fucose residues. nih.govacs.orgnih.gov For instance, in fucoidans with alternating α-(1→3) and α-(1→4) linkages, sulfation is often found at C-2 and/or C-4. nih.gov In a study on Sargassum siliquosum fucoidan, sulfate groups were identified at the C-2 and C-4 positions of (1→3)-linked or (1→4)-linked L-fucose residues. acs.org In some cases, galactose residues, if present, can also be sulfated, for example at the C-4 and C-6 positions. acs.org
Table 3: Common Linkages and Sulfation Positions in Fucoidan
| Structural Feature | Common Examples |
| Glycosidic Linkages | α-(1→3), α-(1→4), alternating α-(1→3) and α-(1→4) |
| Sulfate Positions | C-2, C-4, and sometimes C-3 of fucose residues |
Molecular Weight Distribution and Polydispersity Determination
The molecular weight of fucoidan is a critical parameter that significantly influences its functional properties. encyclopedia.pub The molecular size of fucoidans can range widely, typically from 13 to 950 kDa. nih.gov Depending on their molecular weight, fucoidans can be categorized into three main classes: low-molecular-weight fucoidan (LMWF) at less than 10 kDa, medium-molecular-weight fucoidan (MMWF) between 10 and 10,000 kDa, and high-molecular-weight fucoidan (HMWF) exceeding 10,000 kDa. encyclopedia.pub The broadness of the molecular weight distribution is quantified by the polydispersity index (PDI), with a larger PDI value indicating a wider range of molecular weights within the sample. nih.gov
| Fucoidan Classification | Molecular Weight Range (kDa) |
|---|---|
| Low-Molecular-Weight Fucoidan (LMWF) | <10 |
| Medium-Molecular-Weight Fucoidan (MMWF) | 10 - 10,000 |
| High-Molecular-Weight Fucoidan (HMWF) | >10,000 |
This table categorizes fucoidan based on its molecular weight, a key factor in its biological activity. encyclopedia.pub
High-performance gel permeation chromatography (HPGPC) is a commonly employed technique to monitor the molecular weight distribution of fucoidan. researchgate.net For instance, a study on fucoidan from Laminaria hyperborea determined a high molecular weight of 469 kDa using size-exclusion chromatography with multi-angle light scattering (SEC-MALS). acs.org The considerable variation in molecular weight is a crucial factor, as different molecular weight fractions can exhibit distinct biological activities. For example, low-molecular-weight fucoidans have been noted for their potential anticoagulant and antioxidant properties, which may be attributed to their enhanced solubility and bioavailability. encyclopedia.pub
Spectroscopic Techniques for Structural Characterization
A suite of spectroscopic techniques is indispensable for the detailed structural elucidation of fucoidan's complex architecture, including its monomer composition, glycosidic linkages, and sulfation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, provides invaluable insights into the intricate structural features of fucoidan. nih.gov These techniques are instrumental in determining the sulfation pattern and the nature of glycosidic linkages between the monosaccharide units. nih.gov
For instance, in the ¹H-NMR spectrum of fucoidan from Fucus vesiculosus, singlet peaks around 1.2 ppm are assigned to the methyl groups (H-6) of the L-fucose monomer. nih.gov Other signals appearing between 3.8 and 4.5 ppm can be attributed to H-2, H-3, H-4, and H-5 protons. nih.gov The structural backbone of fucoidan from Ascophyllum nodosum has been identified as having a repeating structure of [→4)-α-L-Fucp-(1→3)-α-L-Fucp-(1→4)-α-L-Fucp-(1→3)-α-L-Fucp(1→] with sulfate groups primarily located at the C2 position of the fucosyl units. oup.com
| Proton (¹H) Signal (ppm) | Assignment | Fucoidan Source Example |
|---|---|---|
| ~1.2 | –CH₃ groups (H-6) of L-fucose | Fucus vesiculosus |
| 3.8 - 4.5 | H-2, H-3, H-4, and H-5 of fucose | Fucus vesiculosus |
| 4.61 | 3-linked α-L-fucose | Undaria pinnatifida |
| 3.92 | 3-linked β-D-galactose | Undaria pinnatifida |
This table presents typical ¹H-NMR chemical shifts for key structural components of fucoidan from different brown seaweed species. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the preliminary identification of the main functional groups present in the fucoidan molecule. nih.gov The FT-IR spectrum of fucoidan displays characteristic absorption bands that correspond to specific molecular vibrations.
Key characteristic bands observed in the FT-IR spectra of fucoidan include a broad band around 3421 cm⁻¹ for the O–H stretching of monosaccharides, a band at approximately 2940 cm⁻¹ for C–H stretching, and a strong band around 1221 cm⁻¹ corresponding to the asymmetric stretching of S=O in sulfate ester groups. nih.gov The presence of bands around 827 cm⁻¹ is indicative of C–O–S stretching, further confirming sulfation. nih.gov Additionally, peaks between 1650 and 1800 cm⁻¹ can indicate the presence of C=O groups from acetyl groups or uronic acids. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3421 | O–H stretching | Hydroxyl groups of monosaccharides |
| ~2940 | C–H stretching | Aliphatic C-H in pyranoid ring |
| ~1634 | O–C–O stretching | Glycosidic linkages |
| ~1221 | S=O asymmetric stretching | Sulfate ester groups |
| ~1010 | C–O–C stretching | Intramolecular linkages |
| ~827 | C–O–S stretching | Sulfate ester groups |
This table summarizes the characteristic FT-IR absorption bands for the primary functional groups found in fucoidan. nih.gov
Raman spectroscopy serves as a complementary technique to FT-IR, providing a vibrational fingerprint of the fucoidan molecule. nih.gov While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly useful for analyzing non-polar bonds. sdu.dk This complementarity allows for a more comprehensive structural analysis. nih.govsdu.dk
Raman spectroscopy can be used for the rapid screening of crude fucoidan extracts to assess impurities. nih.gov For instance, in a study of fucoidan from Laminaria hyperborea, Raman spectroscopy helped determine the axial and equatorial positions of sulfate groups at C-4 and C-2, respectively, and also confirmed the absence of acetylation. acs.org
Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a powerful tool for the structural analysis of oligosaccharides derived from the partial hydrolysis of fucoidan. nih.govnih.gov Electrospray ionization mass spectrometry (ESI-MS) is often used for this purpose. nih.gov
Through MS analysis, it is possible to determine the sequence of monosaccharides in fucoidan fragments and to pinpoint the location of sulfate groups. nih.govnih.gov For example, ESI-MS analysis of oligosaccharides from Ascophyllum nodosum fucoidan revealed the presence of both monosulfated and disulfated fucosyl units. nih.gov Fragmentation experiments in tandem MS can yield characteristic ions that indicate the specific positions of sulfation, such as at the C-2 position of fucose units. nih.gov
Correlation of Structural Heterogeneity with Biogenic Source and Processing Conditions
The term "fucoidan" does not refer to a single, uniformly structured molecule but rather to a family of complex, fucose-containing sulfated polysaccharides (FCSPs). rsc.org The significant structural heterogeneity observed in technical-grade fucoidan is a direct consequence of its biological origin and the subsequent methods used for its extraction and purification. acs.orgnih.gov This variability in structure, including molecular weight, monosaccharide composition, glycosidic linkage patterns, and the degree and position of sulfation, is a critical determinant of the compound's physicochemical properties. nih.govmdpi.com
Influence of Biogenic Source
The primary source of fucoidan is brown seaweeds (Phaeophyceae), and the structural characteristics of the polysaccharide are highly dependent on the specific species, geographical location, and even the season of harvest. nih.govresearchgate.net
Seaweed Species: Fucoidan structures vary significantly among different species and taxonomic orders of brown algae. dtu.dk For instance, fucoidans from the order Fucales, such as Fucus vesiculosus or Ascophyllum nodosum, often feature a backbone of alternating α(1→3) and α(1→4)-linked L-fucopyranose residues. rsc.orgresearchgate.net In contrast, those from the order Laminariales, like Laminaria saccharina, typically possess a simpler backbone predominantly composed of α(1→3)-linked L-fucopyranose units. rsc.orgfrontiersin.org The type and quantity of other constituent monosaccharides like galactose, mannose, xylose, and uronic acids also differ from species to species, leading to complex structures such as galactofucans. frontiersin.orgmdpi.com Even within the same species, different structural types of fucoidan can be biosynthesized. mdpi.com
Geographical Location and Environmental Factors: The environment in which the seaweed grows plays a crucial role in shaping fucoidan structure. Factors such as water temperature, salinity, sunlight exposure, and nutrient availability can influence the polysaccharide's composition. researchgate.net For example, seaweeds in high-shear environments may modulate their polysaccharide profiles to enhance mechanical strength. researchgate.net It has been suggested that species in more saline waters may produce more highly sulfated fucoidans as a mechanism to mitigate osmotic stress. sdu.dk
Table 1: Influence of Seaweed Species on Fucoidan Structure
| Taxonomic Order | Representative Species | Predominant Backbone Structure | Common Substituents/Features |
|---|---|---|---|
| Fucales | Fucus vesiculosus, Ascophyllum nodosum | Alternating α(1→3) and α(1→4)-linked L-fucose rsc.orgresearchgate.net | Sulfate groups primarily at C-2 and C-4 rsc.org |
| Laminariales | Laminaria saccharina, Ecklonia kurome | Primarily α(1→3)-linked L-fucopyranose rsc.orgmdpi.com | Sulfate groups at C-2 and/or C-4; can be highly branched rsc.orgmdpi.com |
| Chordariales | Chorda filum | Poly-α-(1→3)-fucopyranoside backbone mdpi.com | Highly branched; sulfated at C-4 and C-2; O-acetylated mdpi.com |
| Sargassaceae | Sargassum stenophyllum | Can produce multiple fucoidan types; some with higher glucuronic acid and lower sulfate mdpi.com | May contain galactose, mannose, xylose in addition to fucose mdpi.com |
Influence of Processing Conditions
The methods used to isolate and purify fucoidan from the raw seaweed biomass have a profound effect on the final structure of the technical-grade product. rsc.orgnih.gov Harsh processing conditions can lead to significant structural alterations and degradation. rsc.org
Extraction Methods: The extraction technique is a critical variable that influences the yield, composition, and structural integrity of the resulting fucoidan. nih.govresearchgate.net
Hot Acid Extraction: This is a classical method that often involves using dilute acid (e.g., HCl) at elevated temperatures. rsc.org While effective for extraction, these harsh conditions can cause desulfation and cleavage of glycosidic bonds, leading to a lower molecular weight and altered structure. nih.gov The concentration of the acid, extraction time, and temperature are all vital parameters; for example, longer extraction times can decrease both fucose and sulfate content. nih.gov
Milder Extraction Techniques: To preserve the native structure of fucoidan, milder techniques are increasingly employed. These include enzyme-assisted, ultrasound-assisted, and microwave-assisted extractions. researchgate.netrsc.org These methods can improve yield and reduce structural degradation compared to traditional hot acid extraction. researchgate.net The choice of extraction method significantly impacts the biochemical composition of the final product. researchgate.net
Purification Processes: Crude fucoidan extracts contain various impurities, such as other polysaccharides (e.g., alginates, laminarin), proteins, and polyphenols (phlorotannins). mdpi.comnih.gov The purification process, which may involve steps like filtration, precipitation, and various forms of chromatography (e.g., anion-exchange), is necessary to isolate fucoidan. nih.govmdpi.com These purification steps can also influence the characteristics of the final product by separating fucoidan fractions based on properties like molecular weight or charge density (related to sulfation). nih.govmdpi.com
Table 2: Impact of Processing Parameters on Fucoidan Characteristics
| Processing Parameter | Condition | Potential Impact on Fucoidan Structure |
|---|---|---|
| Extraction Temperature | High | Decreased molecular weight, potential desulfation, degradation of the polysaccharide backbone. rsc.org |
| Extraction pH (Acidity) | Low (High Acid Conc.) | Cleavage of glycosidic linkages, removal of sulfate groups, disruption of fucoidan structure. nih.gov |
| Extraction Time | Prolonged | Decreased fucose and sulfate content, leading to lower quality fucoidan. nih.gov |
| Extraction Method | Hot Acid vs. Milder Methods (Enzymatic, Ultrasonic) | Milder methods better preserve structural integrity, molecular weight, and sulfation patterns. researchgate.netrsc.org |
| Purification | Anion-Exchange Chromatography | Separation based on sulfate content, allowing for isolation of fractions with different charge densities. nih.govnih.gov |
Chemical and Enzymatic Modification of Fucoidan
Depolymerization Methods for Low Molecular Weight Fucoidan (B602826) (LMWF) Generation
High-molecular-weight (HMW) fucoidan can be limited in its applications due to high viscosity and low cell permeability. nih.gov Depolymerization into low-molecular-weight fucoidan (LMWF) often results in fractions with enhanced biological activity. nih.govdaneshyari.com LMWF is easier for the body to absorb, possesses strong functional activity, and is relatively homogeneous. nih.gov Methods to generate LMWF include chemical, physical, and enzymatic approaches. researchgate.net
Acidic Hydrolysis
Acidic hydrolysis is a common method for depolymerizing polysaccharides, including fucoidan. This process involves using dilute acids to cleave the glycosidic linkages within the polysaccharide backbone. researchgate.net However, it is crucial to carefully control the reaction conditions, as harsh acidic treatments can damage the fucoidan structure by removing essential sulfate (B86663) groups, which can lead to a loss of bioactivity. researchgate.netnih.gov The glycosidic bonds of fucose residues that are not sulfated are more susceptible to cleavage by acid than those of sulfated residues. researchgate.net
Various acids have been employed for the controlled depolymerization of fucoidan. The choice of acid, its concentration, temperature, and reaction time are critical parameters that influence the molecular weight of the resulting LMWF. researchgate.net For instance, increasing the temperature from 35°C to 70°C during HCl extraction can cause a significant reduction in molecular weight. researchgate.net
Table 1: Acids Used in the Hydrolysis of Fucoidan
| Acid | Concentration/Conditions | Reference |
|---|---|---|
| Hydrochloric acid (HCl) | 0.01 M in boiling water | researchgate.net |
| Sulfuric acid (H₂SO₄) | 0.001–0.1 M | researchgate.net |
| Pyruvic acid | Used for depolymerization | researchgate.net |
| Acetic acid | Used for depolymerization | researchgate.net |
Enzymatic Hydrolysis by Fucoidanases
Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis for producing LMWF. This method utilizes fucoidanases, a group of hydrolases that specifically cleave the glycosidic bonds in the fucoidan chain. researchgate.net A key advantage of this approach is the preservation of the sulfate esterification pattern, which is crucial for the biological activity of the resulting oligosaccharides. nih.govresearchgate.net
Fucoidanases are categorized as endo- or exo-acting enzymes that catalyze the degradation of fucoidan. nih.gov They are sourced from various marine organisms, including bacteria and fungi. researchgate.net The activity and specificity of these enzymes are influenced by several factors, including pH, temperature, and the presence of certain metal ions. For example, a fucoidanase isolated from the marine bacterium Formosa algae displays maximal activity over a wide pH range of 6.5 to 9.1 and is strongly activated by Mg²⁺, Ca²⁺, and Ba²⁺ cations, but inhibited by Cu²⁺ and Zn²⁺. nih.gov
The specificity of fucoidanases for certain glycosidic linkages allows for the targeted degradation of fucoidan. For instance, some fucoidanases are specific for α-1→4 glycosidic bonds, while others target α-1→3 linkages. nih.govmdpi.com Research has shown that the presence of sulfate groups is often essential for the binding between the enzyme and the fucoidan substrate, as desulfated fucoidan is hydrolyzed very weakly. nih.gov
Table 2: Properties of Selected Fucoidanases
| Enzyme Source | Type | Optimal pH | Optimal Temperature | Linkage Specificity | Reference |
|---|---|---|---|---|---|
| Formosa algae KMM 3553 | Endo-acting α-L-fucanase | 6.5–9.1 | < 45°C | α-1→4 bonds | nih.gov |
| Cobetia amphilecti | Hydrolytic enzyme | 8.0 | 30°C | Not specified | nih.gov |
| Muricauda eckloniae (Mef2) | Endo-α(1,3)-fucoidanase | 8.0 | 35°C | α(1,3) glycosidic bonds | mdpi.com |
Physical Methods of Depolymerization
In addition to chemical and enzymatic methods, physical techniques are employed to depolymerize fucoidan. These methods are often considered "green" alternatives as they can reduce the use of harsh chemicals. nih.gov
Ultrasound-assisted depolymerization is an effective physical method for reducing the molecular weight of fucoidan. nih.govnih.gov Sonication creates acoustic cavitation—the formation, growth, and implosion of bubbles—which generates intense local pressures and temperatures, leading to the cleavage of polysaccharide chains. researchgate.net Studies have demonstrated that even brief ultrasound treatments can effectively reduce the molecular weight of fucoidan extracts. nih.gov
Photocatalytic degradation is another novel method for preparing LMWF. This technique has been shown to reduce the molecular weight of fucoidan significantly while retaining the crucial sulfate groups. nih.gov The process can generate oligosaccharides with fewer by-products compared to other methods. nih.gov
Tailored Chemical Modifications
Beyond depolymerization, the chemical structure of fucoidan can be intentionally modified to alter its biological properties. The most common modifications involve altering the degree of sulfation.
Oversulfation Techniques
Oversulfation involves chemically adding extra sulfate groups to the fucoidan backbone. This modification has been shown to enhance certain biological activities. researchgate.netnih.gov The process typically uses a sulfating agent in a suitable solvent. One common method involves using a sulfur trioxide–trimethylamine complex or a sulfur trioxide N,N-dimethylformamide (SO₃-DMF) complex in a solvent like dimethylformamide or formamide. nih.govnih.gov Another reported technique uses a chlorosulfonic acid-pyridine complex. researchgate.net
Research has demonstrated a direct correlation between the degree of sulfation and certain biological activities. nih.gov For example, increasing the sulfate content through oversulfation can significantly enhance the anticancer properties of LMWF fractions. nih.gov
Table 3: Examples of Fucoidan Oversulfation
| Sulfating Agent | Solvent | Result | Reference |
|---|---|---|---|
| Sulfur trioxide–trimethylamine complex | Dimethylformamide | Increased sulfate content and enhanced anticancer activity | nih.gov |
| Sulfur trioxide N,N-dimethylformamide (SO₃-DMF) complex | Formamide | Increased sulfate content up to approximately 60% | nih.gov |
Desulfation Methods
Desulfation, or the removal of sulfate groups, is a chemical modification that can also be performed on fucoidan. However, this process generally leads to a significant reduction or loss of biological activity, as the sulfate groups are critical for many of fucoidan's functions. nih.govnih.gov Desulfation can occur unintentionally during harsh extraction or depolymerization processes, such as high-concentration acid hydrolysis. nih.govresearchgate.net
Controlled desulfation can be used in structural analysis to help determine the location of sulfate groups on the polysaccharide backbone. mdpi.com However, from a functional perspective, desulfation is typically detrimental. For instance, desulfated fucoidan shows very weak interaction with fucoidanase enzymes, indicating the importance of sulfate groups for enzymatic recognition and hydrolysis. nih.gov
Oligomeric Fragment Synthesis and Glycopolymer Mimetic Development
The heterogeneity and high molecular weight of natural fucoidan complicate its use in therapeutic applications and the study of its mechanism of action. researchgate.net To address this, two key strategies have emerged: the synthesis of well-defined oligosaccharide fragments and the development of synthetic glycopolymer mimetics that replicate the key structural features of fucoidan.
Automated Glycan Assembly (AGA) for Defined Oligosaccharide Synthesis
The precise synthesis of specific fucoidan oligosaccharides is crucial for decoding the structure-activity relationship. Automated Glycan Assembly (AGA) has emerged as a powerful technology to achieve this, enabling the rapid and reproducible synthesis of structurally defined fucoidan fragments. researchgate.net This method overcomes the significant challenges in fucoidan synthesis, which include the stereocontrolled formation of 1,2-cis-glycosidic bonds, managing a high degree of sulfation, and handling the high reactivity of fucose glycosyl donors. mdpi.com
Using AGA, researchers have successfully generated a library of well-defined linear and branched α-fucan oligosaccharides. mdpi.com These synthetic molecules can reach lengths of up to 20 monomer units and incorporate diverse branching patterns and specific sulfation patterns, including up to 11 sulfate esters per molecule. mdpi.com
Key achievements of AGA in fucoidan synthesis include:
Synthesis of Linear and Branched Structures: The technology allows for the creation of both the linear α-1,3-linked backbones and the alternating α-1,3/α-1,4-linked backbones found in natural fucoidans. mdpi.com It can also introduce various branches, such as α-(1→2)-fucopyranoside and β-(1→4)-galactopyranoside branches, mimicking the complexity of algal fucoidans. mdpi.com
Controlled Sulfation: Specific sulfate esters can be incorporated at desired positions, allowing for a systematic investigation of their role in biological activity. mdpi.com
Application in Research: These synthetic oligosaccharides are invaluable tools. They have been used as standards for NMR spectroscopy to confirm the structures of natural fucoidans, to characterize the activity of fucoidan-degrading enzymes, and to develop fucoidan microarrays for screening the binding specificity of antibodies and other proteins. mdpi.commdpi.com
By providing access to structurally pure fucoidan fragments, AGA facilitates molecular-level investigations into how specific structural motifs govern the biological and ecological functions of these complex polysaccharides. mdpi.com
Radical Polymerization for Fucoidan Analogues
An alternative approach to generating defined fucoidan-like molecules is the synthesis of glycopolymer mimetics via radical polymerization. This strategy involves polymerizing monomer units containing fucose or other relevant sugars to create a synthetic polymer backbone decorated with carbohydrate side chains that mimic the structure of natural fucoidan. researchgate.net These synthetic analogues offer the advantage of having homogeneous and reproducible structures, which is a significant benefit over the heterogeneity of natural extracts. researchgate.net
Various controlled radical polymerization techniques have been employed to produce fucoidan mimetics:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization has been used to synthesize fucoidan-mimetic glycopolymers with controlled molecular weights and narrow dispersity. By using RAFT agents bearing lipophilic end-groups (e.g., octadecyl or cholesteryl groups), researchers have created lipoglycopolymers with enhanced antiviral properties. nih.gov
Cyanoxyl-Mediated Free-Radical Polymerization: This method has been utilized for the rapid synthesis of methacrylamido α-L-fucoside glycopolymers. These polymers, especially after sulfation, have shown biological activities similar to natural fucoidan, such as inducing platelet activation and inhibiting viral entry into cells. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP): Microwave-assisted ROMP in an emulsion system has been used to create glycopolymers with well-defined sulfation patterns (unsulfated, monosulfated, disulfated, and trisulfated). mdpi.com
These synthetic fucoidan mimetics serve as powerful tools for biomedical research, allowing for the investigation of biological activities like antiviral, anticoagulant, and anticancer properties with a high degree of structural precision. mdpi.comresearchgate.net
| Polymerization Technique | Key Feature | Application Example |
| RAFT Polymerization | Controlled polymerization, allows for end-group functionalization. | Synthesis of lipoglycopolymers with enhanced antiviral activity. nih.gov |
| Cyanoxyl-Mediated Polymerization | Rapid synthesis, suitable for chain-end functionalization. | Creation of sulfated glycopolymers that mimic fucoidan's effect on platelet activation and viral inhibition. researchgate.net |
| ROMP | Produces well-defined glycopolymers with specific sulfation patterns. | Development of novel anti-influenza A virus (IAV) drugs. mdpi.com |
Impact of Modification on Fucoidan's Molecular Architecture and Specificity
Chemical and synthetic modifications profoundly impact the molecular architecture of fucoidan, which in turn dictates its biological specificity and function. The key structural features that are manipulated—molecular weight, the degree and position of sulfation, and the presence of other functional groups like acetyls—are directly linked to its bioactivity. mdpi.comacs.org
The introduction of acetyl or benzoyl groups alters the polarity and steric properties of the fucoidan molecule. researchgate.net This can change how the polysaccharide interacts with its biological targets. For instance, studies have shown that the presence of acetyl groups has a major impact on the immunomodulatory activity of fucoidan. nih.gov Similarly, acetylation and benzoylation have been found to modulate antioxidant properties, with different derivatives showing varied efficacy in scavenging different types of radicals, indicating a change in functional specificity. researchgate.net
The synthesis of defined oligosaccharides and glycopolymer mimetics provides the clearest insights into structure-function relationships. By creating molecules with precise sulfation patterns, researchers have confirmed that the location of sulfate groups is critical for specificity. nih.gov For example, 2-O-sulfation and 2,3-di-O-sulfation on fucose residues are important features for anticoagulant activity. nih.gov Synthetic glycopolymers mimicking these sulfation patterns have demonstrated bioactivities similar to natural fucoidan, confirming the importance of this architectural feature. researchgate.netmdpi.com
Advanced Analytical Techniques for Fucoidan Purity and Quality Assessment
Chromatographic Methods for Purity and Compositional Analysis
Chromatography is a cornerstone for the separation and analysis of complex mixtures like fucoidan (B602826) extracts. Various chromatographic techniques are employed to assess the purity and detailed composition of technical-grade fucoidan.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for fucoidan analysis. researchgate.net Due to fucoidan's high polarity and lack of a strong chromophore, specialized detectors are essential for its quantification and characterization. researchgate.net
Refractive Index (RI) Detector: The RI detector is commonly used for the quantitative analysis of carbohydrates. ucd.ie It measures the difference in the refractive index between the mobile phase and the sample components. HPLC-RI methods have been successfully used to determine the fucoidan content in various brown seaweed extracts. researchgate.netmdpi.com For instance, a study quantifying fucoidan from Ascophyllum nodosum utilized an HPLC-RI system with an Ultrahydrogel™ 500 size-exclusion column. mdpi.com
Photodiode Array (PDA) Detector: While fucoidan itself lacks significant UV absorption, PDA detectors can be used after pre-column derivatization of the monosaccharides obtained from fucoidan hydrolysis. This allows for the analysis of the monosaccharide composition.
Mass Spectrometry (MS/MS) Detector: Hyphenated techniques like HPLC-MS/MS provide detailed structural information. nih.govresearchgate.net This powerful combination allows for the identification and quantification of fucoidan-derived oligosaccharides after enzymatic or acid hydrolysis, offering insights into its complex structure. researchgate.net
A typical HPLC analysis of fucoidan involves hydrolyzing the polysaccharide into its constituent monosaccharides, followed by chromatographic separation. nih.govntou.edu.tw For example, the monosaccharide composition of fucoidan from Sargassum ilicifolium was determined using a Hypersil BDS-C18 column with detection at 245 nm. nih.gov
Table 1: Comparison of HPLC Detectors for Fucoidan Analysis
| Detector | Principle | Application in Fucoidan Analysis | Advantages | Limitations |
|---|---|---|---|---|
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | Quantification of total fucoidan content. researchgate.netmdpi.com | Universal detector for carbohydrates. | Sensitive to temperature and pressure fluctuations; not suitable for gradient elution. |
| Photodiode Array (PDA) | Measures UV-Vis absorbance across a range of wavelengths. | Analysis of derivatized monosaccharides for compositional analysis. | High sensitivity and specificity for chromophore-containing derivatives. | Requires derivatization of fucoidan's monosaccharides. |
| Tandem Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of ionized molecules. | Structural elucidation of oligosaccharide fragments. nih.govresearchgate.net | Provides detailed structural information and high sensitivity. | Complex instrumentation and data analysis. |
The molecular weight and its distribution are critical parameters influencing the bioactivity and physicochemical properties of fucoidan. neliti.com Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining these characteristics. nih.govyoutube.com
This technique separates molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have a longer retention time. By calibrating the column with standards of known molecular weights, such as dextrans or pullulans, the molecular weight distribution of the fucoidan sample can be determined. nih.govneliti.com
Recent advancements include the coupling of SEC with multi-angle light scattering (MALS) and refractive index (RI) detectors (SEC-MALS-RI). This setup allows for the absolute determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI), providing a comprehensive profile of the fucoidan's molecular size. nih.gov
Table 2: Molecular Weight of Fucoidan from Different Sources Determined by GPC/SEC
| Seaweed Species | Molecular Weight (kDa) | Reference |
|---|---|---|
| Sargassum sp. | 57.77 and 2.71 | neliti.com |
| Sargassum plagiophyllum | 35 | researchgate.net |
Spectroscopic and Chemometric Approaches for Quantitative Determination
Spectroscopic techniques offer rapid and non-destructive methods for the quality assessment of technical-grade fucoidan. When coupled with chemometrics, these methods can provide robust quantitative models.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of fucoidan. ucd.ie The FTIR spectrum of fucoidan exhibits characteristic absorption bands corresponding to its functional groups, such as the S=O stretching of sulfate (B86663) esters (around 1220–1260 cm⁻¹) and various C-O and C-H vibrations. nih.govdtu.dk
Chemometrics, particularly Partial Least Squares Regression (PLSR), can be used to build quantitative models that correlate the FTIR spectral data with the fucoidan purity or concentration. nih.gov This approach has been successfully used to predict the fucoidan content in powder mixtures and to discriminate between fucoidan and potential adulterants. nih.govnih.gov Studies have shown a high correlation between the predicted values from FTIR-chemometric models and those obtained from reference methods like HPLC, demonstrating the accuracy of this rapid analytical technique. ucd.ie
Key spectral regions for fucoidan identification include:
1240–1255 cm⁻¹: Attributed to the S=O stretching of sulfate groups. nih.gov
836–840 cm⁻¹: Also associated with sulfate groups. nih.gov
UV-Visible spectrophotometry provides a simple and cost-effective method for estimating the total sulfated polysaccharide content, which is a key indicator of fucoidan concentration. ucd.ie These methods often rely on the metachromatic reaction between the sulfated groups of fucoidan and a cationic dye, such as toluidine blue or methylene (B1212753) blue. nih.govucd.ie
The binding of the dye to the negatively charged sulfate groups causes a shift in the dye's maximum absorbance wavelength, and the magnitude of this shift is proportional to the concentration of the sulfated polysaccharide. ucd.ie For example, the toluidine blue assay measures the absorbance at around 632 nm. nih.gov While this method is rapid and straightforward, it can be susceptible to interference from other anionic compounds present in the extract.
Quantitative Assays for Specific Components (e.g., Fucose Content-Based Estimation)
The cysteine-sulfuric acid assay involves the hydrolysis of fucoidan to release fucose, which then reacts with cysteine in the presence of sulfuric acid to produce a colored complex. The absorbance is measured at two wavelengths (typically 396 nm and 430 nm) to minimize interference from other hexoses. nih.govucd.ie The fucoidan content is then estimated by applying a conversion factor, often assuming that fucose constitutes approximately 50% of the fucoidan by weight. ucd.ie
It is important to note that this method can be affected by the presence of interfering substances like polyphenols, which are common in crude seaweed extracts. nih.gov Therefore, while useful for routine quality control, it may be less accurate than chromatographic methods for complex samples.
Standardization of Analytical Protocols for Consistent Fucoidan Characterization
The industrial application and clinical development of fucoidan are significantly hampered by a lack of standardization in its characterization. bioengineer.org Fucoidan is not a single, uniform molecule but a family of complex, heterogeneous sulfated polysaccharides. frontiersin.orgnih.gov Its structural attributes—including monosaccharide composition, sulfate content and position, molecular weight, and glycosidic linkages—vary considerably depending on the seaweed species, geographical location, and even seasonal conditions. nih.govresearchgate.netresearchgate.net This structural heterogeneity is a primary determinant of its biological activity, making consistent and reliable characterization essential for quality control and for establishing clear structure-function relationships. bioengineer.orgresearchgate.net
The development of standardized analytical protocols is therefore a critical challenge that must be addressed to ensure the quality, consistency, and comparability of fucoidan products and research findings across different laboratories and industries. mdpi.com
Challenges in Standardization
Several key factors contribute to the difficulty in standardizing fucoidan analysis:
Inherent Structural Complexity: Fucoidans possess highly branched structures with diverse glycosidic linkages [α-(1→3), α-(1→4)], varied sulfation patterns, and the presence of other monosaccharides like galactose, mannose, xylose, and uronic acids. nih.govnih.govresearchgate.net This complexity makes complete structural elucidation challenging.
Source Variability: The chemical composition of fucoidan is highly dependent on its biological source. researchgate.net As illustrated in the table below, fucoidan extracted from different species of brown algae exhibits significant variations in fucose, sulfate, and uronic acid content. This natural variability complicates the establishment of a single, universal standard. bioengineer.org
Lack of Certified Reference Materials (CRMs): A major obstacle is the absence of widely accepted and commercially available fucoidan standards. nih.govresearchgate.net Analytical methods are often calibrated using commercial preparations that may be insufficiently purified or structurally different from the samples being analyzed, leading to inconsistencies. nih.gov
Methodological Discrepancies: A wide array of analytical techniques is used to characterize fucoidan, and the results can vary significantly between methods. nih.govucd.ie For example, purity determination via a colorimetric assay based on fucose content may yield different results compared to High-Performance Liquid Chromatography (HPLC). ucd.ie
Comparative Analysis of Fucoidan Composition
The following table summarizes the reported chemical composition of fucoidan from various brown seaweed species, highlighting the significant variability that necessitates standardized analytical approaches.
| Seaweed Species | Fucose Content (%) | Sulfate Content (%) | Uronic Acid Content (%) | Reference(s) |
| Fucus vesiculosus | 63.07 ± 0.47 | ~15 | Not specified | ucd.iemdpi.com |
| Sargassum sp. | 25.17 ± 0.15 | 28.30 ± 0.04 | 19.30 ± 0.05 | researchgate.net |
| Turbinaria sp. | 34.63 ± 0.06 | 13.90 ± 0.03 | 25.10 ± 0.03 | researchgate.net |
| Padina sp. | 35.53 ± 0.05 | 11.20 ± 0.04 | 22.10 ± 0.05 | researchgate.net |
| Ecklonia radiata | Not specified | 7.8 ± 0.1 | Not specified | mdpi.com |
| Sargassum elegans | Not specified | 9.7 ± 0.1 | Not specified | mdpi.com |
| Laminaria hyperborea | 97.8 ± 0.2 | Not specified | Not specified | acs.org |
This table is interactive. Users can sort the data by clicking on the column headers.
Evaluation of Current Analytical Protocols
Consistent characterization requires a multi-faceted approach, employing a combination of spectrometric and non-spectrometric methods. nih.gov However, the lack of standardized operating procedures for these techniques remains a significant issue.
Rheological Characterization of Fucoidan Solutions
Viscoelastic Behavior of Fucoidan (B602826) in Aqueous Media
Fucoidan solutions exhibit viscoelastic properties, meaning they display both viscous (liquid-like) and elastic (solid-like) characteristics when subjected to deformation. This behavior is a result of the molecular interactions between the long, charged polysaccharide chains in the solvent.
Fucoidan solutions are typically non-Newtonian fluids, demonstrating shear-thinning or pseudoplastic behavior. kyoto-u.ac.jpflinders.edu.au This means their viscosity decreases as the applied shear rate increases. kyoto-u.ac.jp This phenomenon occurs because the randomly oriented and entangled fucoidan polymer chains align in the direction of flow under shear, reducing their resistance to movement. For instance, fucoidan from Cladosiphon okamuranus shows shear-thinning behavior at concentrations below 1.5% (w/v). researchgate.net
At higher concentrations, the behavior can transition from shear-thinning to plastic. A 2.0% (w/v) solution of Cladosiphon okamuranus fucoidan, for example, exhibits plastic behavior with a yield value estimated at 2.0 Pa. researchgate.net In some cases, such as with fucoidan isolated from the sea cucumber Apostichopus japonicus, solutions may even display shear-thickening behavior at very high shear rates (above 100 s⁻¹), following an initial shear-thinning phase at lower rates. flinders.edu.auuq.edu.au
Dynamic viscoelasticity is studied by applying an oscillatory force to the material and measuring the resulting strain. wikipedia.org This allows for the characterization of two key parameters: the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G') : This represents the elastic component of the material. It quantifies the energy stored and recovered per cycle of deformation, reflecting the solid-like behavior. tainstruments.comyoutube.com
Loss Modulus (G'') : This represents the viscous component. It quantifies the energy dissipated, usually as heat, per cycle and reflects the liquid-like behavior of the material. tainstruments.comyoutube.com
In aqueous solutions of fucoidan, the dynamic viscoelasticity increases as the concentration of the polysaccharide rises. researchgate.net Studies on fucoidan from Cladosiphon okamuranus have shown that the loss modulus (G'') is typically slightly higher than the storage modulus (G') across various concentrations, indicating that the viscous behavior is more dominant than the elastic behavior in these solutions. researchgate.net
Influence of Concentration on Fucoidan Solution Rheology
The concentration of fucoidan in an aqueous solution is a primary determinant of its rheological properties. As the concentration of fucoidan increases, the viscosity of the solution also tends to increase. nih.gov For fucoidan from Cladosiphon okamuranus, the dynamic viscoelasticity was observed to increase linearly as the polymer concentration increased, particularly above 1.0%. researchgate.net
At low concentrations, solutions are considered to be in the dilute or semi-dilute regime. kyoto-u.ac.jp As concentration rises into the concentrated regime, the polymer chains are forced into closer proximity, leading to more significant intermolecular interactions and a dramatic increase in viscosity. kyoto-u.ac.jp This is also where entanglement coupling becomes a dominant factor, further contributing to the solution's viscoelasticity. kyoto-u.ac.jpnii.ac.jp
Effect of Fucoidan Concentration on Rheological Properties
| Fucoidan Concentration | Observed Behavior | Dominant Interaction |
|---|---|---|
| Low (e.g., <1.5% w/v) | Shear-thinning (Pseudoplastic) | Electrostatic forces |
| High (e.g., >2.0% w/v) | Plastic behavior, increased dynamic viscoelasticity | Entanglement coupling and electrostatic forces |
Impact of Ionic Strength (e.g., NaCl, CaCl₂) on Fucoidan Rheology
The presence of salts and their ionic strength can markedly alter the rheology of fucoidan solutions. The addition of salts such as Sodium Chloride (NaCl) and Calcium Chloride (CaCl₂) has been shown to increase the dynamic viscoelasticity of fucoidan solutions. researchgate.net This effect is due to the interaction between the salt ions and the negatively charged sulfate (B86663) groups on the fucoidan polymer backbone.
Monovalent Cations (e.g., Na⁺ from NaCl) : The addition of monovalent salts can lead to a "charge screening" effect. researchgate.netdongguk.edu The cations shield the negative charges of the sulfate groups, reducing intramolecular electrostatic repulsion. This allows the polymer chains to adopt a more compact conformation, which can, in turn, facilitate intermolecular associations and increase viscoelasticity.
Divalent Cations (e.g., Ca²⁺ from CaCl₂) : Divalent cations can have a more pronounced effect. The Ca²⁺ ions can act as bridges, forming ionic crosslinks between two different anionic fucoidan chains. researchgate.netdongguk.edu This crosslinking creates a more structured and robust network within the solution, leading to a significant increase in both the elastic and viscous moduli. researchgate.netdongguk.edu
Impact of Ionic Strength on Fucoidan Rheology
| Salt Added | Cation | Primary Mechanism | Effect on Viscoelasticity |
|---|---|---|---|
| Sodium Chloride (NaCl) | Na⁺ (Monovalent) | Charge screening effect | Increase |
| Calcium Chloride (CaCl₂) | Ca²⁺ (Divalent) | Ion-induced crosslinking | Pronounced Increase |
Electrostatic Interactions and Entanglement Coupling in Fucoidan Solutions
The complex rheological behavior of fucoidan solutions is governed by the interplay of electrostatic interactions and physical chain entanglements. advanceseng.com Fucoidan is a polyelectrolyte, carrying a significant negative charge due to its sulfate ester groups. nih.gov
In aqueous solutions, these charged groups lead to substantial electrostatic repulsion between different segments of the same polymer chain and between different chains. kyoto-u.ac.jp These electrostatic forces are a key factor in the rheology of dilute and semi-dilute solutions, causing the polymer chains to adopt a more extended conformation and contributing to viscosity. kyoto-u.ac.jp
Rheological Studies in Non-Aqueous Solvents (e.g., Ionic Liquids)
The rheological characterization of fucoidan has traditionally been challenging due to the limited number of suitable solvents, with studies largely confined to aqueous solutions. advanceseng.com However, ionic liquids have emerged as effective non-aqueous solvents, enabling a more profound understanding of fucoidan's rheological properties, particularly in concentrated solutions. advanceseng.comkyoto-u.ac.jp The use of ionic liquids is advantageous due to their low vapor pressure, which permits rheological measurements across a wide temperature range. kyoto-u.ac.jp
A key study investigated the dynamic viscoelasticity of concentrated solutions of fucoidan from Cladosiphon okamuranus in the ionic liquid 1-butyl-3-methylimidazolium acetate (BmimAc). advanceseng.comkyoto-u.ac.jp When fucoidan is dissolved in an ionic liquid like BmimAc, the intrinsic high ionic strength of the solvent effectively shields the electrostatic interactions between the anionic fucoidan chains. kyoto-u.ac.jp This is a significant departure from aqueous solutions, where substantial electrostatic forces are observed between fucoidan chains, influencing their flow behavior. advanceseng.comkyoto-u.ac.jp
The research revealed a clear difference in the terminal flow behavior between fucoidan in aqueous solutions and in BmimAc, confirming the suppression of electrostatic interactions in the ionic liquid. kyoto-u.ac.jp Despite the absence of these interactions, a "rubbery plateau" region was observed in the dynamic moduli (G' and G'') at high concentrations in both BmimAc and water. advanceseng.comkyoto-u.ac.jp This plateau is indicative of the formation of entanglement coupling between fucoidan polymer chains. kyoto-u.ac.jp
By analyzing the plateau modulus at various concentrations in BmimAc solutions, researchers were able to determine the molecular weight between entanglements (Me). advanceseng.comkyoto-u.ac.jp From this, the molecular weight between entanglements for fucoidan in a molten state (Me,melt) was estimated to be 1.0 × 10⁴, providing a key measure of the intrinsic chain characteristics of fucoidan, independent of solvent-specific electrostatic effects. kyoto-u.ac.jpnii.ac.jp
Table 1: Rheological Properties of Fucoidan in Aqueous vs. Ionic Liquid Solvents
| Property | Aqueous Solution | Ionic Liquid (BmimAc) Solution | Implication |
| Electrostatic Interactions | Substantial interaction between fucoidan chains. advanceseng.comkyoto-u.ac.jp | Shielded/disappeared due to high ionic strength of the solvent. kyoto-u.ac.jp | Allows for the study of entanglement coupling free from electrostatic effects. kyoto-u.ac.jp |
| Entanglement Coupling | Observed at high concentrations (e.g., 4.9 × 10² kgm⁻³). kyoto-u.ac.jp | Observed at high concentrations (e.g., 3.1 × 10² to 3.9 × 10² kgm⁻³). kyoto-u.ac.jp | Indicates polymer chain entanglement is a key feature in concentrated solutions for both solvent types. advanceseng.comkyoto-u.ac.jp |
| Terminal Flow Behavior | Influenced by strong electrostatic forces. kyoto-u.ac.jp | Different from aqueous solutions, reflecting the absence of electrostatic interactions. kyoto-u.ac.jp | Confirms the role of the solvent in dictating intermolecular forces. kyoto-u.ac.jp |
| Molecular Weight Between Entanglements (Me) | Not determined due to electrostatic interference. | Determined from the plateau modulus at several concentrations. kyoto-u.ac.jp | Enabled the estimation of Me,melt (1.0 × 10⁴) as a fundamental polymer characteristic. kyoto-u.ac.jpnii.ac.jp |
Interactions of Fucoidan with Other Biopolymers (e.g., Galactomannans) and Rheological Implications
The rheological properties of fucoidan can be significantly modified through interactions with other biopolymers. Studies on mixtures of fucoidan and galactomannans—such as locust bean gum (LBG), tara gum (TG), and guar gum (GG)—reveal important intermolecular interactions that have direct rheological consequences. researchgate.net These galactomannans are distinguished by their mannose-to-galactose (M/G) ratios. researchgate.net
Investigations into the steady and dynamic shear rheological properties of fucoidan-galactomannan mixtures showed that all blends exhibited pseudoplastic, or shear-thinning, behavior. researchgate.net The apparent viscosity of the mixtures was found to increase as the concentration of fucoidan increased. researchgate.net Similarly, the dynamic moduli (storage modulus G' and loss modulus G''), which are measures of the viscoelastic nature of the material, also showed an increasing trend with higher fucoidan concentrations. researchgate.net
A key finding is that the strength of the interaction and the resulting rheological synergy depend on the type of galactomannan used. The relative magnitudes of apparent viscosity, dynamic moduli, and intrinsic viscosity were highest for the fucoidan-LBG mixture, followed by fucoidan-TG and fucoidan-GG mixtures. researchgate.net This order corresponds directly to the M/G ratio of the galactomannans (higher M/G ratio in LBG). researchgate.net
Molecular docking studies were used to determine the intermolecular energy between fucoidan and the galactomannans, which followed the order: GG (−20.8 kJ·mol⁻¹) > TG (−22.2 kJ·mol⁻¹) > LBG (−31.0 kJ·mol⁻¹). researchgate.net The more negative interaction energy for LBG indicates a stronger binding affinity with fucoidan. These results demonstrate that fucoidan tends to form more numerous and stronger interactions with galactomannans that have a higher M/G ratio, leading to more pronounced changes in the rheological properties of the mixture. researchgate.net This synergistic interaction can be leveraged to create blended systems with tailored viscosity and viscoelasticity for various applications.
Table 2: Rheological and Interaction Properties of Fucoidan-Galactomannan Mixtures
| Galactomannan Type | Mannose-to-Galactose (M/G) Ratio | Relative Viscosity & Dynamic Moduli (in mixture with fucoidan) | Intermolecular Energy with Fucoidan (kJ·mol⁻¹) |
| Locust Bean Gum (LBG) | High | Highest | -31.0 researchgate.net |
| Tara Gum (TG) | Medium | Intermediate | -22.2 researchgate.net |
| Guar Gum (GG) | Low | Lowest | -20.8 researchgate.net |
Molecular Mechanisms of Fucoidan Action: in Vitro Perspectives
In Vitro Modulation of Cellular Signaling Pathways
Fucoidan (B602826) exerts its effects by interacting with multiple intracellular signaling cascades that are crucial for cell growth, proliferation, and survival.
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK cascades, are critical in regulating cellular processes. In vitro studies have shown that fucoidan can modulate these pathways in various cell types.
In DU-145 prostate cancer cells, treatment with 1000 µg/mL of fucoidan for 24 hours decreased the expression of phosphorylated ERK and p38, which is associated with reduced tumor cell growth nih.gov. Conversely, in other cancer models, fucoidan's effects are pathway-specific. For instance, in hepatocellular carcinoma (HCC) cells, fucoidan enhanced the phosphorylation of p38 MAPK while inhibiting the phosphorylation of ERK in a dose-dependent manner nih.gov. This differential regulation is significant, as increased p38 MAPK phosphorylation can lead to apoptosis by reducing Bcl2 protein expression, while ERK suppression can activate Bax, another pro-apoptotic protein nih.gov. Similarly, in prostate cancer cells, fucoidan-induced apoptosis was linked to the activation of ERK1/2 and the downregulation of p38 nih.gov. Fucoidan has also been observed to activate both p38 MAPK and ERK1/2 pathways to enhance immunity against visceral leishmaniasis in vitro nih.gov.
| Cell Line | Fucoidan Concentration | Effect on ERK1/2 | Effect on p38 MAPK | Observed Outcome | Source |
|---|---|---|---|---|---|
| DU-145 (Prostate Cancer) | 1000 µg/mL | Reduced phosphorylation | Reduced phosphorylation | Decreased tumor growth | nih.gov |
| Hepatocellular Carcinoma Cells | Not specified | Inhibited phosphorylation | Enhanced phosphorylation | Induced apoptosis | nih.gov |
| Prostate Cancer Cells | Not specified | Activation | Downregulation | Induced apoptosis | nih.gov |
| Brain Macrophage Cells | Not specified (dose-dependent) | Inhibited phosphorylation | Inhibited phosphorylation | Anti-inflammatory activity | nih.gov |
The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism. Numerous in vitro studies have demonstrated that fucoidan is a potent inhibitor of this pathway in various cancer cell lines researchgate.netrhhz.net.
In human colon cancer HT-29 cells, fucoidan was shown to inhibit the phosphorylation of PI3K, AKT, and mTOR in a dose- and time-dependent manner spandidos-publications.com. This inhibition subsequently suppressed the phosphorylation of p70S6K, a downstream target of mTOR, leading to reduced cell growth and migration spandidos-publications.com. Similar inhibitory effects on PI3K/AKT phosphorylation have been reported in ovarian cancer cells, human breast cancer MDA-MB-231 cells, and human prostate PC-3 cancer cells nih.govrhhz.net. The downregulation of the PI3K/AKT pathway by fucoidan contributes to a reduced expression of critical cell cycle proteins such as CDK-4, CDK-6, cyclin-E, and cyclin-D1, ultimately halting cancer cell growth nih.gov.
| Cell Line | Effect on PI3K/AKT/mTOR Pathway | Downstream Consequences | Source |
|---|---|---|---|
| HT-29 (Colon Cancer) | Inhibited phosphorylation of PI3K, Akt, and mTOR | Suppressed migration, invasion, and proliferation | spandidos-publications.com |
| DU-145 (Prostate Cancer) | Inhibited PI3K/AKT phosphorylation | Mediated anticancer activity | nih.gov |
| Ovarian Cancer Cells | Inhibited gene transcription and protein expression of PI3K; suppressed AKT phosphorylation | Inhibited cancer cell proliferation | nih.gov |
| MDA-MB-231 (Breast Cancer) | Downregulated p-PI3K and p-Akt | Inhibited cell growth | rhhz.net |
The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation. Aberrant activation of this pathway is often linked to cancer. In vitro studies indicate that fucoidan can downregulate this pathway.
In 4T1 mouse breast cancer cells, fucoidan treatment significantly inhibited cell growth and induced cell cycle arrest by reducing the expression of β-catenin nih.govtandfonline.com. It also decreased the activity of the T-cell factor/lymphoid-enhancing factor (TCF/LEF) reporter and downregulated downstream target genes of the pathway, including c-myc, cyclin D1, and survivin nih.govtandfonline.com. Similar effects were observed in hemangioma cells, where fucoidan was found to inhibit proliferation and epithelial-mesenchymal transition (EMT) by targeting the Wnt/β-catenin pathway nih.gov. Further research in PC-3 prostate cancer cells showed that fucoidan decreased β-catenin levels through the activation of GSK-3β, a negative regulator of β-catenin researchgate.net.
Transforming growth factor-beta (TGF-β) signaling is involved in a wide range of cellular functions, including proliferation, differentiation, and extracellular matrix production. Fucoidan has been shown to modulate TGF-β signaling in several in vitro models.
In models of dermal wound repair, fucoidan was found to abrogate the anti-proliferative effects of TGF-β1 on dermal fibroblasts nih.gov. In cancer cell lines, fucoidan's impact is often inhibitory. For instance, in human breast cancer cells (MDA-MB-231 and MCF-7), fucoidan decreased the levels of TGF-β receptors (TGF-βRI and TGF-βRII), which in turn affected the phosphorylation of Smad 2 and 3 complexes nih.gov. In lung cancer cells, fucoidan treatment abolished TGF-β1-induced phosphorylation of Smad2/3, Akt, and Erk researchgate.net. This inhibition of the TGF-β pathway has also been linked to reduced accumulation of extracellular matrix proteins in diabetic nephropathy models nih.gov.
Recent in vitro research has uncovered fucoidan's ability to modulate the expression of non-coding RNAs, which are emerging as key regulators of gene expression. A notable example is the long non-coding RNA (lncRNA) LINC00261.
In a study using MHCC-97H hepatocellular carcinoma (HCC) cells, high-throughput sequencing revealed that treatment with 0.5 mg/mL fucoidan resulted in the upregulation of 56 lncRNAs, with LINC00261 being highly expressed frontiersin.orgnih.gov. Further investigation showed that this upregulation of LINC00261 was crucial for fucoidan's anti-tumor effects frontiersin.orgnih.gov. LINC00261 acts by down-regulating miR-522-3p, which in turn increases the expression of its downstream target, Secreted Frizzled-Related Protein 2 (SFRP2) frontiersin.orgnih.govnih.gov. This molecular cascade ultimately inhibits the proliferation and invasion of HCC cells, demonstrating that fucoidan can exert its effects through the regulation of the lncRNA-miRNA-mRNA axis frontiersin.orgresearchgate.net.
In Vitro Cellular Responses
The modulation of the aforementioned signaling pathways by fucoidan translates into a variety of observable cellular responses in vitro.
Inhibition of Cell Proliferation and Growth: Fucoidan has consistently been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, lung, and hepatocellular carcinoma, as well as hemangioma cells spandidos-publications.comnih.govtandfonline.comnih.govfrontiersin.org.
Induction of Apoptosis and Cell Cycle Arrest: By modulating pathways like MAPK and PI3K/AKT, fucoidan induces programmed cell death (apoptosis) and causes cell cycle arrest, often in the G1 phase, in cancer cells nih.govnih.govtandfonline.comfrontiersin.org.
Anti-Metastatic Activity: In vitro assays demonstrate that fucoidan can restrain the motility and invasion of cancer cells, key processes in metastasis spandidos-publications.comfrontiersin.org.
Anti-Inflammatory Effects: Fucoidan exhibits significant anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and THP-1 macrophage cells nih.govmdpi.comiasp-pain.org.
Immunomodulatory Activity: Studies on dendritic cells (DCs) have shown that low molecular weight fucoidan can stimulate DC maturation and migration in vitro. This suggests a role in enhancing immune responses, as DCs are critical for activating T cells nih.gov.
Apoptosis Induction in In Vitro Cancer Cell Lines
Fucoidan has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple intrinsic and extrinsic pathways. A key mechanism is the activation of caspases, a family of proteases that execute the apoptotic process.
Caspase Activation: In human breast cancer MCF-7 cells, fucoidan treatment led to the activation of caspase-7, -8, and -9. acs.org The use of a caspase-8 specific inhibitor nullified the cytotoxic effects of fucoidan, indicating a primary role for the extrinsic, death receptor-mediated pathway in this cell line. acs.org Similarly, in hepatocellular carcinoma LM3 cells, fucoidan prompted the activation of caspases 8, 9, and 3. nih.gov Studies on cholangiocarcinoma (CL-6) cells also revealed an upregulation of cleaved caspase-3 following fucoidan exposure. waocp.org Furthermore, fucoidan from Lessonia trabeculata induced the activation of caspase 3/7 in 4T1 breast adenocarcinoma cells. nih.gov In human lymphoma HS-Sultan cells, fucoidan-induced apoptosis was associated with the activation of caspase-3. health2free.com Research on human hepatocellular carcinoma SMMC-7721 cells demonstrated that fucoidan treatment led to the activation of both caspase-3 and caspase-9. mdpi.com
Mitochondrial Membrane Potential Loss: Fucoidan has been observed to disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway. In CL-6 cholangiocarcinoma cells, fucoidan treatment resulted in an alteration of ΔΨm. waocp.org Similarly, in HT-29 colorectal cancer cells, fucoidan was shown to reduce the mitochondrial membrane potential and compromise the integrity of the mitochondrial membrane. mdpi.com Studies on human peripheral blood mononuclear cells (HPBMCs) have also indicated that fucoidan can promote the recovery of ΔΨm in cells affected by external stressors. nih.govresearchgate.netnih.gov
The induction of apoptosis by fucoidan also involves the modulation of Bcl-2 family proteins. In hepatocellular carcinoma cells, fucoidan treatment was accompanied by changes in the expression of B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax), key regulators of the mitochondrial apoptotic pathway. nih.gov Specifically, in SMMC-7721 cells, fucoidan downregulated Bcl-2 expression while upregulating Bax, thereby increasing the Bax/Bcl-2 ratio, which favors apoptosis. mdpi.com
Interactive Data Table: Effect of Fucoidan on Apoptosis Markers in Cancer Cell Lines
| Cell Line | Fucoidan Source | Key Findings |
|---|---|---|
| MCF-7 (Breast Cancer) | Not Specified | Activation of caspases-7, -8, and -9 acs.org |
| LM3 (Hepatocellular Carcinoma) | Not Specified | Activation of caspases 8, 9, and 3; Changes in Bcl-2 and Bax nih.gov |
| CL-6 (Cholangiocarcinoma) | Fucus vesiculosus | Upregulation of cleaved caspase-3; Alteration of mitochondrial membrane potential waocp.org |
| 4T1 (Breast Adenocarcinoma) | Lessonia trabeculata | Activation of caspase 3/7 nih.gov |
| HS-Sultan (Human Lymphoma) | Not Specified | Activation of caspase-3; Decrease in mitochondrial potential health2free.com |
| SMMC-7721 (Hepatocellular Carcinoma) | Undaria pinnatifida | Activation of caspase-3 and -9; Downregulation of Bcl-2, upregulation of Bax mdpi.com |
| HT-29 (Colorectal Cancer) | Not Specified | Reduction in mitochondrial membrane potential mdpi.com |
Cell Cycle Arrest in In Vitro Cancer Models
In addition to inducing apoptosis, fucoidan has been found to inhibit the proliferation of cancer cells by causing cell cycle arrest at various phases. This prevents cancer cells from proceeding through the cell division cycle, ultimately leading to a halt in their growth.
In cholangiocarcinoma CL-6 cells, treatment with fucoidan resulted in cell cycle arrest at the G0/G1 phase, which was associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4). waocp.org Similarly, in human bladder cancer EJ cells, fucoidan induced G1 arrest. researchgate.netscielo.br This was linked to the downregulation of cyclin D1 and cyclin E, and was also associated with the dephosphorylation of the retinoblastoma protein (pRB). researchgate.netscielo.br Furthermore, studies on HCT116 human colorectal carcinoma cells, including both p53+/+ and p53−/− variants, demonstrated that fucoidan treatment led to G1 phase arrest, suggesting a p53-independent mechanism. cancerandfucoidan.com This arrest correlated with the inhibition of pRB phosphorylation and an increased expression of CDK inhibitors p21WAF1/CIP1 and p27KIP1. cancerandfucoidan.com
Inhibition of Angiogenesis in In Vitro Endothelial Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Fucoidan has demonstrated anti-angiogenic properties in various in vitro models, primarily through the modulation of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.
In vitro studies have shown that fucoidan can reduce the secretion and expression of VEGF in retinal pigment epithelium (RPE) cells. nih.govresearchgate.net It has also been found to diminish RPE-supernatant- and VEGF-induced angiogenesis in peripheral endothelial cells. nih.govresearchgate.net Low molecular weight fucoidan (LMWF) has been shown to inhibit hypoxia-induced VEGF secretion in human bladder cancer (T24) cells. nih.govresearchgate.net This effect is linked to the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia, and the downregulation of the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net Furthermore, in combination with anti-angiogenic drugs like sorafenib and bevacizumab, fucoidan has been shown to significantly reduce VEGF and its receptor (VEGFR) in HUH-7 hepatic cancer cells. frontiersin.org
Anti-inflammatory Effects on Immune Cells In Vitro
Fucoidan exhibits anti-inflammatory properties by modulating the activity of various immune cells and the production of inflammatory mediators. In vitro studies using cell lines such as RAW 264.7 macrophages and human peripheral blood mononuclear cells (PBMCs) have provided insights into these mechanisms.
Nitric Oxide and Pro-inflammatory Cytokines: Fucoidan has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com It also reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in these cells. mdpi.com Similar reductions in TNF-α, IL-1β, and IL-6 have been observed in LPS-stimulated human PBMCs and THP-1, a human macrophage cell line, following treatment with fucoidan extracts from various seaweed species. nih.govresearchgate.net
iNOS and COX-2 Modulation: The anti-inflammatory effects of fucoidan are also mediated through the downregulation of key enzymes involved in the inflammatory process. Fucoidan has been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells. mdpi.comresearchgate.net
Antioxidant Effects in In Vitro Cellular Systems
Fucoidan has demonstrated antioxidant properties by mitigating oxidative stress in various cellular systems. A primary mechanism is the reduction of reactive oxygen species (ROS) accumulation.
In human hepatocellular carcinoma SMMC-7721 cells, fucoidan treatment led to an accumulation of intracellular ROS, which is linked to the induction of apoptosis in these cancer cells. mdpi.comresearchgate.net Conversely, in non-cancerous cells, fucoidan can exert a protective antioxidant effect. For instance, fucoidan has been shown to reduce intracellular ROS production in MC3T3 cells exposed to hydrogen peroxide (H2O2). nih.gov Furthermore, fucoidan extracted from Laminaria japonica is recognized for its ability to scavenge ROS, suggesting its potential to protect against diseases caused by free radical damage. mdpi.com
Structure-Activity Relationships at the Molecular Level In Vitro
The biological activities of fucoidan are intrinsically linked to its structural characteristics, including its molecular weight and polydispersity. In vitro studies have begun to unravel how these properties influence its efficacy at the molecular level.
Role of Molecular Weight and Polydispersity in In Vitro Bioactivity
The molecular weight of fucoidan plays a significant role in its various biological effects. Different molecular weight fractions of fucoidan have been shown to exhibit varying degrees of activity in vitro.
Antioxidant Activity: The antioxidant capacity of fucoidan is influenced by its molecular weight. Low molecular weight fractions of fucoidan have been reported to exhibit strong inhibitory effects on LDL oxidation. nih.govresearchgate.net Studies on fucoidan from Undaria pinnatifida have also suggested that low molecular weight fractions possess higher antioxidant activity than high molecular weight fractions. frontiersin.org
Anti-inflammatory and Anti-angiogenic Activity: Lower molecular weight subfractions of fucoidan have been found to be highly effective inhibitors of pro-inflammatory cytokine production at lower concentrations. nih.gov In terms of anti-angiogenic activity, a critical molecular weight of around 20–30 kDa has been suggested to be important. mdpi.com Low molecular weight fucoidan has shown greater anticancer activity than high molecular weight fucoidan in some studies. researchgate.net
Anticancer Activity: The molecular weight of fucoidan is also a crucial factor in its anti-tumor effects. For instance, depolymerized, lower molecular weight fucoidan from Undaria pinnatifida showed greater anti-tumor activity compared to its native, high molecular weight counterpart. encyclopedia.pub
Interactive Data Table: Influence of Fucoidan Molecular Weight on In Vitro Bioactivity
| Bioactivity | Molecular Weight Effect |
|---|---|
| Antioxidant | Low molecular weight fractions show greater activity nih.govresearchgate.netfrontiersin.org |
| Anti-inflammatory | Low molecular weight subfractions are more effective at lower concentrations nih.gov |
| Anti-angiogenic | A critical molecular weight of 20-30 kDa appears important; Low molecular weight fucoidan shows greater activity researchgate.netmdpi.com |
| Anticancer | Depolymerized, lower molecular weight fucoidan can have enhanced anti-tumor activity encyclopedia.pub |
Significance of Sulfation Degree and Pattern on Molecular Interactions and In Vitro Efficacy
The degree and specific pattern of sulfation are paramount to the in vitro biological efficacy of fucoidan. These sulfate (B86663) groups confer a high negative charge, which is fundamental to fucoidan's electrostatic interactions with molecular targets such as enzymes, growth factors, and cell surface receptors.
A higher degree of sulfation (DS), meaning a greater number of sulfate groups per monosaccharide unit, often correlates with enhanced biological activity. For instance, the anticoagulant properties of fucoidan are strongly dependent on its sulfate content. Increased sulfation enhances the binding affinity of fucoidan to antithrombin and heparin cofactor II, thereby potentiating the inhibition of thrombin and other coagulation proteases. mdpi.comnih.gov Similarly, activities such as fibrin polymer formation prevention and tissue plasminogen activator (t-PA)-induced clot lysis are reported to increase in proportion to the degree of sulfation. nih.gov
Beyond the sheer quantity of sulfate groups, their specific location on the fucose and other monosaccharide residues—the sulfation pattern—is critically important. mdpi.comresearchgate.net Specific sulfation patterns create unique recognition sites for target proteins, dictating the specificity and strength of the interaction. For example, sulfation at the C-2 position, and particularly 2,3-disulfation of fucose residues, has been identified as a common structural feature in fucoidans with potent anticoagulant activity. nih.gov In contrast, 4-O-sulfation has been shown to be a determinant factor for in vitro anticancer activity, as its removal leads to a less effective inhibition of cancer cell colony formation. researchgate.net
The table below illustrates the relationship between sulfation characteristics and in vitro activity from various studies.
| Fucoidan Source/Fraction | Key Structural Feature | Observed In Vitro Activity | Reference |
| Ecklonia kurome | High sulfate/sugar ratio (1.28-1.98) | Potent anticoagulant and antithrombin effects | nih.gov |
| Fucus evanescens | Presence of 4-O-sulfation | Inhibition of colony formation in DLD-1 and MCF-7 cancer cells | researchgate.net |
| Chemically Modified Fucoidan | Oversulfated derivatives | Increased inhibition of cancer cell growth | nih.gov |
| Chemically Modified Fucoidan | Desulfated (<20% sulfate) | Loss of anticoagulant activity, but retention of some antiproliferative effects | dtu.dk |
This table is interactive. Users can sort columns to compare data.
Influence of Monosaccharide Composition and Glycosidic Linkages on In Vitro Efficacy
The in vitro efficacy of fucoidan is not solely dictated by sulfation but is also significantly influenced by its monosaccharide composition and the architecture of its glycosidic linkages. nih.gov Fucoidans are often heteropolysaccharides, containing not just L-fucose but also other sugars like galactose, mannose, xylose, and uronic acids. nih.govdtu.dk
The presence and ratio of these monosaccharides can modulate biological activity. For example, fucoidan from Sargassum siliquosum is a galactofucoidan, and its structure, containing galactose branches, is linked to its observed anti-inflammatory and antioxidant activities in vitro. nih.govacs.org The uronic acid content can also contribute to the antioxidant properties of the polysaccharide. frontiersin.org
The table below summarizes how compositional and linkage variations affect fucoidan's in vitro functions.
| Fucoidan Source | Monosaccharide Composition | Glycosidic Linkage Type | Associated In Vitro Activity | Reference |
| Undaria pinnatifida | Fucose, Galactose | Alternating α(1→3) and α(1→4) | Anticancer, α-Glucosidase inhibition | frontiersin.org |
| Sargassum siliquosum | Galactofucoidan (Fucose, Galactose) | (1→3)-linked or (1→4)-linked L-fucose backbone with galactose branches | Anti-inflammatory, Antioxidant | nih.gov |
| Fucus vesiculosus | Primarily Fucose | Mainly 1,2-α-fucose linkages | Anticoagulant | mdpi.com |
| Padina gymnospora | Fucose | 4-α-L-fucose-1→ units | Anticoagulant | nih.gov |
This table is interactive. Users can sort columns to compare data.
Computational and Molecular Docking Studies on Fucoidan Interactions
Prediction of Binding Mechanisms with Target Proteins In Vitro
Computational methods, particularly molecular docking, have become indispensable for predicting and analyzing the binding mechanisms between fucoidan and its target proteins at the molecular level. These in silico studies complement in vitro experiments by providing a visual and energetic representation of the interaction, highlighting the key chemical features responsible for the observed biological activity.
Molecular docking simulations predict the preferred orientation of a ligand (in this case, a fucoidan fragment) when bound to a target protein. This allows researchers to identify the specific amino acid residues within the protein's binding pocket that interact with the fucoidan. Studies have consistently shown that the negatively charged sulfate groups of fucoidan play a dominant role, forming strong electrostatic interactions and hydrogen bonds with positively charged amino acid residues like arginine and lysine on the protein surface. nih.govakjournals.com
For example, docking studies have been used to elucidate fucoidan's anti-inflammatory mechanism by modeling its interaction with key inflammatory proteins. It has been shown to bind to the active site of cyclooxygenase-2 (COX-2) and to adhesion molecules like L-selectin and E-selectin, predicting how it physically obstructs their function. nih.govnih.gov Similarly, docking has been used to model fucoidan's binding to angiotensin-converting enzyme (ACE), suggesting a molecular basis for its potential antihypertensive activity. ums.ac.id These studies can also reveal how fucoidan interferes with signaling pathways by blocking the interaction between a growth factor, such as Vascular Endothelial Growth Factor (VEGF), and its receptor. nih.govmdpi.com
Correlation of Docking Scores with In Vitro Biological Activities
A critical application of molecular docking is to correlate the computationally predicted binding affinity, often represented as a docking score, with experimentally determined in vitro biological activities. A strong correlation between a lower (more favorable) docking score and a higher in vitro activity (e.g., a lower IC50 value) helps to validate the computational model and confirms that the simulation is accurately representing the key binding interactions.
Researchers have successfully used this approach to explain the structure-activity relationships of different fucoidans. For instance, docking studies comparing fucoidan and alginate with inflammatory target proteins showed that fucoidan had consistently lower binding energies (indicating higher affinity). nih.gov This higher predicted affinity correlated with fucoidan's superior ability to inhibit monocyte migration and suppress the expression of inflammatory markers in THP-1 cells in vitro. nih.gov
These validated computational models can then be used for in silico screening. By docking various fucoidan structures—with different sulfation patterns, monosaccharide compositions, or chain lengths—against a panel of protein targets, researchers can predict which structures are most likely to be potent inhibitors or modulators. This predictive power helps to prioritize which compounds should be isolated or synthesized for further, more resource-intensive in vitro testing, thereby accelerating the discovery of novel bioactive agents. nih.gov
The following table presents examples of target proteins for fucoidan as identified through molecular docking studies and their correlation with in vitro findings.
| Target Protein | Predicted Binding Interaction | Docking Score / Binding Energy | Correlated In Vitro Activity | Reference |
| Carbonic Anhydrase IX | Hydrogen bonding | MolDock Score: -66.5818 | Anti-scavenging activity | jabonline.in |
| L-selectin, E-selectin, MCP-1, ICAM-1 | Higher affinity for fucoidan vs. alginate | Binding Energy: -6.5 to -7.3 kcal/mol | Inhibition of monocyte migration, suppression of MCP-1 and ICAM-1 expression | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Similar binding affinity to captopril | MolDock Score: -82.311 kcal/mol | Potential antihypertensive (predicted) | ums.ac.id |
| PI3K | High affinity | Binding Energy: -9.64 kcal/mol | Inhibition of cancer cell proliferation | nih.gov |
| Cyclooxygenase-2 (COX-2) | Higher binding affinity than synthetic drugs | Not specified | Anti-inflammatory, decreased NO production | nih.gov |
This table is interactive. Users can sort columns to compare data.
Challenges and Future Directions in Fucoidan Academic Research
Addressing Structural Heterogeneity for Standardized Research
A primary obstacle in fucoidan (B602826) research is its profound structural heterogeneity. nih.gov The chemical composition and structure of fucoidan, including its monosaccharide composition, molecular weight, sulfation pattern, and glycosidic linkages, vary significantly depending on the seaweed species, geographical location, season of harvest, and the extraction and purification methods employed. nih.govmdpi.comencyclopedia.pub This variability makes it difficult to establish standardized fucoidan preparations, which is a critical prerequisite for reproducible and comparable research findings across different studies. nih.govresearchgate.net
Detailed sourcing information: Comprehensive documentation of the seaweed species, harvest location, and time.
Standardized extraction and purification protocols: Adoption of consistent and well-defined methods to minimize structural alterations and ensure batch-to-batch consistency. nih.gov
Comprehensive characterization: Thorough analysis of the chemical and physical properties of each fucoidan batch.
Establishing a panel of well-characterized fucoidan standards with defined structural features would be a significant step forward, enabling researchers to conduct more reliable and comparable studies.
Elucidating Precise Structure-Function Relationships at the Molecular Level
Understanding the precise relationship between fucoidan's structure and its biological activity is fundamental to unlocking its full therapeutic potential. mdpi.commdpi.com The bioactivity of fucoidan is intrinsically linked to its specific structural characteristics, such as molecular weight, the degree and position of sulfation, and the arrangement of monosaccharide units. mdpi.commdpi.com For instance, the anticoagulant activity of fucoidan is influenced by its molecular weight and the specific positioning of sulfate (B86663) groups. mdpi.com
However, the inherent heterogeneity of fucoidan makes it challenging to pinpoint which structural motifs are responsible for specific biological effects. scienceopen.com Future research efforts should be directed towards:
Isolation of well-defined fucoidan fractions: Utilizing advanced separation techniques to obtain fractions with more uniform structural characteristics.
Systematic modification and testing: Employing chemical and enzymatic methods to create a library of fucoidan derivatives with specific structural modifications and evaluating their biological activities.
Advanced analytical techniques: Using high-resolution methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to precisely map the structural features of active fucoidan fractions. mdpi.com
By systematically dissecting the fucoidan structure and correlating it with functional outcomes, researchers can gain a deeper understanding of its mechanism of action at the molecular level.
Development of Novel and Sustainable Extraction and Purification Technologies
Traditional methods for extracting fucoidan, such as hot water and acid extraction, often involve harsh conditions that can lead to the degradation and alteration of its native structure. mdpi.com These methods can also be energy-intensive and may use environmentally harmful solvents. mdpi.com Consequently, there is a growing need for novel, efficient, and sustainable extraction and purification technologies.
Emerging "green" extraction techniques are showing significant promise in overcoming the limitations of conventional methods. These include:
Enzyme-assisted extraction (EAE): Utilizes specific enzymes like cellulases and alginate lyases to break down the seaweed cell wall, allowing for the gentle extraction of fucoidan with a higher degree of sulfation. mdpi.com
Microwave-assisted extraction (MAE): Employs microwave energy to heat the solvent and seaweed biomass, leading to faster extraction times and potentially higher yields. nih.gov
Ultrasound-assisted extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting the cell walls and enhancing the extraction process. researchgate.net
High-pressure techniques: Involve the use of high hydrostatic pressure to facilitate the release of intracellular components. mdpi.com
These innovative methods offer the potential for higher yields, reduced processing times, lower energy consumption, and better preservation of fucoidan's structural integrity. mdpi.comscispace.com Further research and optimization of these technologies are crucial for the sustainable and large-scale production of high-quality fucoidan.
Advances in High-Throughput Structural Characterization and Analytical Methodologies
The comprehensive structural characterization of fucoidan is a complex and time-consuming process. nih.gov Traditional analytical methods often require multiple steps and may not provide a complete picture of the polysaccharide's intricate structure. To accelerate research and enable more efficient quality control, there is a need for advanced, high-throughput analytical methodologies.
Recent developments in analytical instrumentation and data analysis are paving the way for more rapid and detailed characterization of fucoidan. Key areas of advancement include:
Spectroscopic techniques: Fourier-transform infrared (FT-IR) and Raman spectroscopy, coupled with chemometrics, are being explored for the rapid and non-destructive determination of fucoidan purity and composition. nih.govucd.ie
Chromatographic methods: High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are essential for determining monosaccharide composition and molecular weight distribution. smolecule.com
Mass spectrometry (MS): Advanced MS techniques, such as electrospray ionization (ESI-MS), provide detailed information on molecular weight and can be used to sequence oligosaccharide fragments. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy: High-field NMR remains a powerful tool for elucidating the fine details of glycosidic linkages and sulfation patterns. mdpi.com
The integration of these techniques with automated data processing and analysis will enable the high-throughput screening of fucoidan from different sources and the establishment of comprehensive structural databases.
Exploration of Novel Chemical and Enzymatic Modification Pathways for Tailored Fucoidan Derivatives
Modifying the structure of native fucoidan through chemical and enzymatic means offers a promising strategy for enhancing its biological activities and developing derivatives with specific therapeutic properties. researchgate.netnih.gov These modifications can alter key structural parameters like molecular weight and the degree of sulfation, which are known to influence bioactivity. researchgate.net
Chemical modification methods that have been explored include:
Oversulfation: Increasing the sulfate content of fucoidan, which has been shown to enhance its anticoagulant activity. nih.gov
Desulfation: The selective removal of sulfate groups to probe their role in specific biological functions.
Depolymerization: Breaking down high-molecular-weight fucoidan into smaller fragments, which may exhibit different or enhanced activities. researchgate.net
Enzymatic modification utilizes fucoidan-degrading enzymes, such as fucoidanases and fucosidases, to achieve more specific and controlled structural changes. mdpi.comnih.gov These enzymes can be used to:
Produce low-molecular-weight fucoidan (LMWF) with defined structures. mdpi.com
Generate specific oligosaccharide fragments for detailed structure-activity relationship studies. scispace.com
Synthesize tailored fucoidan derivatives with novel biological properties. researchgate.net
The systematic synthesis and biological evaluation of these modified fucoidans will be instrumental in designing new therapeutic agents with improved efficacy. nih.govrsc.orgrsc.org
Integration of Computational Chemistry and Omics Approaches in Fucoidan Research
The integration of computational chemistry and "omics" technologies (genomics, proteomics, metabolomics) is poised to revolutionize fucoidan research. These powerful tools can provide unprecedented insights into the structure-function relationships of fucoidan and its interactions with biological systems.
Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, can be used to:
Predict the binding interactions between fucoidan and target proteins, such as enzymes and receptors. ijbbb.orgmdpi.com
Elucidate the molecular mechanisms underlying fucoidan's biological activities. ijbbb.org
Guide the design of novel fucoidan derivatives with enhanced affinity and specificity for their targets. researchgate.net
Omics technologies can provide a holistic view of the cellular and systemic effects of fucoidan by:
Transcriptomics: Analyzing changes in gene expression in response to fucoidan treatment.
Proteomics: Identifying proteins that are differentially expressed or modified following fucoidan exposure.
Metabolomics: Profiling the metabolic changes induced by fucoidan.
By combining these advanced computational and experimental approaches, researchers can accelerate the discovery and development of fucoidan-based therapeutics and gain a more comprehensive understanding of their complex biological activities. researchgate.net
Q & A
Q. How can researchers address ethical concerns in fucoidan’s animal studies?
Q. What are the best practices for reporting negative or inconclusive fucoidan data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
